2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL
Description
BenchChem offers high-quality 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-2-14-7-6(13)3-5(4-12-7)8(9,10)11/h3-4,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQFJIYRNITNAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectral Characterization of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectral characteristics of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Given the absence of publicly available experimental spectra for this specific compound, this document synthesizes data from structurally related molecules to offer a predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach, grounded in the fundamental principles of spectroscopy and the known effects of its constituent functional groups, serves as a valuable resource for the identification and characterization of this and similar molecules.
Molecular Structure and its Spectroscopic Implications
2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol incorporates several key functional groups that dictate its spectral behavior: a pyridine ring, an ethoxy group, a trifluoromethyl group, and a hydroxyl group. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen significantly influences the electron distribution within the aromatic ring, which in turn affects the chemical shifts of the aromatic protons and carbons in the NMR spectrum.[1] The ethoxy and hydroxyl groups introduce characteristic signals in both NMR and IR spectra.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol is expected to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| Ar-H (Position 4) | 7.5 - 7.8 | Doublet | J ≈ 2-3 Hz | Deshielded due to the adjacent electron-withdrawing CF₃ group and meta-coupling to the proton at position 6. |
| Ar-H (Position 6) | 8.1 - 8.4 | Doublet | J ≈ 2-3 Hz | Deshielded by the adjacent nitrogen atom in the pyridine ring and meta-coupling to the proton at position 4. |
| -OCH₂CH₃ | 4.1 - 4.4 | Quartet | J ≈ 7 Hz | Protons of the methylene group adjacent to the oxygen atom, split by the methyl protons. |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | J ≈ 7 Hz | Protons of the terminal methyl group, split by the methylene protons. |
| -OH | 9.0 - 11.0 | Broad Singlet | N/A | Chemical shift can be highly variable depending on solvent, concentration, and temperature. The acidic nature of the phenolic proton results in a downfield shift. |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and the aromaticity of the pyridine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-2 (C-OEt) | 155 - 160 | Carbon attached to the electronegative oxygen of the ethoxy group. |
| C-3 (C-OH) | 145 - 150 | Carbon bearing the hydroxyl group, deshielded by oxygen. |
| C-4 | 120 - 125 (quartet) | Aromatic carbon, likely showing coupling to the fluorine atoms of the CF₃ group (JC-F). |
| C-5 (C-CF₃) | 125 - 130 (quartet) | Carbon attached to the trifluoromethyl group, its signal will be split into a quartet due to coupling with the three fluorine atoms. |
| C-6 | 140 - 145 | Aromatic carbon adjacent to the ring nitrogen. |
| -OCH₂CH₃ | 62 - 65 | Methylene carbon of the ethoxy group. |
| -OCH₂CH₃ | 14 - 16 | Methyl carbon of the ethoxy group. |
| -CF₃ | 120 - 125 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet with a large C-F coupling constant. |
Predicted Infrared (IR) Spectral Data
The IR spectrum is crucial for identifying the functional groups present in the molecule. The vibrational frequencies of different bonds provide a molecular fingerprint.
Table 3: Predicted IR Absorption Frequencies for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong | Stretching |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching |
| C=N, C=C (pyridine ring) | 1550 - 1620 | Medium to Strong | Stretching |
| C-O (ethoxy) | 1200 - 1300 | Strong | Asymmetric Stretching |
| C-F (trifluoromethyl) | 1100 - 1200 | Strong, often multiple bands | Stretching |
| O-H (hydroxyl) | 1300 - 1400 | Medium | Bending |
The presence of the trifluoromethyl group is expected to give rise to strong absorption bands in the 1100-1200 cm⁻¹ region.[1] The hydroxyl group will be visible as a broad band in the 3200-3600 cm⁻¹ range, with its exact position and shape dependent on hydrogen bonding.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol (C₈H₈F₃NO₂), the expected molecular weight is approximately 207.05 g/mol .
Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
| m/z | Proposed Fragment | Rationale |
| 207 | [M]⁺ | Molecular ion peak. |
| 179 | [M - C₂H₄]⁺ | Loss of ethene from the ethoxy group via McLafferty rearrangement. |
| 178 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
| 150 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical. |
| 138 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |
The fragmentation pattern will be influenced by the stability of the resulting ions. The pyridine ring itself is relatively stable, and fragmentation is likely to be initiated at the substituent groups.
Methodologies for Spectral Acquisition
The following are generalized protocols for the acquisition of NMR, IR, and MS data, which would be applicable for the characterization of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol.
NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy
Protocol:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the sample is placed directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds and often yields a prominent molecular ion peak.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap, to separate the ions based on their mass-to-charge ratio.
Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel compound like 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol.
Caption: A streamlined workflow for the acquisition and interpretation of spectral data for structural elucidation.
Conclusion
This technical guide provides a predictive framework for the spectral analysis of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol. By leveraging established spectroscopic principles and data from analogous structures, researchers can anticipate the key features in the NMR, IR, and MS spectra of this compound. This predictive approach is an invaluable tool in the synthesis and characterization of novel chemical entities, enabling more efficient and targeted experimental design. The provided protocols and workflow offer a standardized approach to the robust characterization of such molecules.
References
Sources
A Comprehensive Technical Guide to 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol, a member of the trifluoromethylpyridine class of compounds that are of significant interest in modern medicinal chemistry. While specific data for this exact molecule is not widely available, this document will establish its scientific context based on the well-documented chemistry of its structural analogs. We will explore its probable synthetic routes, predicted physicochemical properties, and potential applications by drawing on established principles and data from closely related compounds.
The trifluoromethylpyridine scaffold is a cornerstone in the development of novel therapeutics, valued for its ability to enhance crucial drug-like properties. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly improve metabolic stability, receptor binding affinity, and lipophilicity, which are key factors for optimizing pharmacokinetic profiles.[1][2] This guide will serve as a valuable resource for professionals in drug discovery by providing a robust framework for understanding and utilizing compounds like 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol.
The Trifluoromethylpyridine Core: A Privileged Scaffold in Medicinal Chemistry
The trifluoromethyl (CF3) group has a profound influence on the biological and physical properties of a molecule.[3] When attached to a pyridine ring, it acts as a strong electron-withdrawing group, which in turn lowers the basicity (pKa) of the pyridine nitrogen. This modulation of pKa is critical for optimizing drug-receptor interactions and improving oral bioavailability.[3]
Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[3] This enhanced metabolic stability can lead to a longer drug half-life and a more favorable pharmacokinetic profile. The lipophilicity conferred by the CF3 group can also improve a compound's ability to cross cellular membranes, a desirable trait for many drug candidates.[2][4] These combined effects make trifluoromethylpyridines a highly attractive scaffold for developing treatments for a wide range of diseases, including cancers and neurological disorders.[1][5]
Synthesis and Reaction Mechanisms
While a specific, documented synthesis for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol is not readily found in the literature, a plausible synthetic route can be designed based on established transformations of substituted pyridines. A common strategy involves the use of di-halogenated pyridines as versatile starting materials.
A proposed synthesis could begin with 2,3-dichloro-5-(trifluoromethyl)pyridine, a commercially available intermediate.[5] The first step would be a selective nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group at the 2-position, which is generally more activated towards nucleophilic attack. This would be followed by a second substitution to introduce the hydroxyl group at the 3-position.
Detailed Experimental Protocol: Selective Ethoxylation
The following is a representative, self-validating protocol for the selective ethoxylation of a di-halogenated pyridine, adapted from similar literature procedures.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a rubber septum under an argon atmosphere is charged with sodium ethoxide (1.2 equivalents) and anhydrous ethanol.
-
Addition of Starting Material: 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 equivalent) is dissolved in anhydrous ethanol and added dropwise to the stirred solution at room temperature.
-
Reaction and Monitoring: The reaction mixture is heated to reflux (approximately 78 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 2-ethoxy-3-chloro-5-(trifluoromethyl)pyridine.
The subsequent conversion of the 3-chloro group to a hydroxyl group can be achieved through various methods, such as hydrolysis under basic conditions or a metal-catalyzed coupling reaction.
Physicochemical Properties
The physicochemical properties of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol can be predicted by analyzing the electronic contributions of its substituents.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 221.15 g/mol | C8H8F3NO2 |
| pKa (acidic) | ~8-9 | The hydroxyl group is acidic, but the electron-withdrawing CF3 group and the pyridine nitrogen influence its pKa. This is an estimate based on similar pyridinols. |
| logP | ~2.0-2.5 | The ethoxy and trifluoromethyl groups increase lipophilicity. This is an estimate based on related structures.[3] |
| Appearance | White to off-white solid | Many substituted pyridinols are crystalline solids at room temperature.[6] |
| Solubility | Soluble in organic solvents like DMSO, methanol, and ethanol. | Based on the properties of similar compounds.[6] |
Applications in Drug Development
The 2-ethoxy-5-(trifluoromethyl)pyridin-3-ol scaffold is a promising starting point for the synthesis of novel drug candidates. The trifluoromethylpyridine core is present in several approved drugs and numerous clinical candidates.[5] The combination of the ethoxy and hydroxyl groups provides handles for further chemical modification, allowing for the exploration of structure-activity relationships.
Potential therapeutic areas for derivatives of this compound include:
-
Oncology: As inhibitors of various kinases involved in cancer cell proliferation.[1]
-
Infectious Diseases: As novel antibacterial or antiviral agents.[1]
-
Neuroscience: For the treatment of neurological disorders.[4]
Safety and Handling
While specific toxicity data for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, it may cause skin and eye irritation.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
-
Key Uses of Trifluoromethylpyridine Derivatives in Pharma. Cattie Chemical. Available from: [Link]
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The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available from: [Link]
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2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride. Mol-Instincts. Available from: [Link]
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2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine. PubChem. Available from: [Link]
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n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses. Available from: [Link]
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Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters. Available from: [Link]
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3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid Properties. EPA. Available from: [Link]
- Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.
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- 6. 2-Hydroxy-5-trifluoromethylpyridine | 33252-63-0 [chemicalbook.com]
- 7. 2-Fluoro-5-(trifluoromethyl)pyridin-3-ol | 1227579-54-5 [sigmaaldrich.com]
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biological activity of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL
An In-Depth Technical Guide to Elucidating the Biological Activity of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
Abstract
The trifluoromethylpyridine scaffold is a cornerstone in modern medicinal and agricultural chemistry, lending unique physicochemical properties to a molecule that can enhance efficacy, metabolic stability, and bioavailability.[1][2] This guide provides a comprehensive framework for the systematic investigation of a novel derivative, 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol. We will move beyond a simple recitation of known data, as the direct biological activity of this specific molecule is not extensively documented in publicly available literature. Instead, we will establish a complete roadmap for its characterization. This document will detail a logical, multi-stage experimental plan, beginning with fundamental in silico and in vitro evaluations and progressing to more complex mechanistic and in vivo studies. The protocols and strategic insights provided herein are designed to equip researchers and drug development professionals with the necessary tools to thoroughly characterize the biological profile of this and similar novel chemical entities.
Introduction and Rationale
The incorporation of a trifluoromethyl (-CF3) group into a pyridine ring is a well-established strategy in drug design.[2] The -CF3 group is highly electronegative and metabolically stable, often improving a compound's lipophilicity, membrane permeability, and binding affinity to target proteins.[2][3] Derivatives of trifluoromethylpyridine have found applications as herbicides, insecticides, and pharmaceuticals, including anti-inflammatory agents and anti-Chlamydia treatments.[1][4][5]
2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol combines this privileged scaffold with ethoxy and hydroxyl functional groups. The hydroxyl group, in particular, presents an interesting site for metabolic modification (e.g., glucuronidation) and can act as a crucial hydrogen bond donor in receptor-ligand interactions. The ethoxy group further modulates lipophilicity. Given this structural arrangement, a systematic evaluation of its biological activity is warranted to uncover its therapeutic or agrochemical potential.
This guide outlines a proposed workflow for such an investigation, emphasizing the causality behind experimental choices and providing a self-validating system of protocols.
Stage 1: Foundational Characterization and In Silico Prediction
Before embarking on extensive wet-lab experiments, a foundational understanding of the molecule's physicochemical properties and a computational prediction of its potential biological targets can provide invaluable guidance, saving both time and resources.
Physicochemical Properties
A summary of predicted and known properties for related structures is presented below.
| Property | Predicted/Known Value/Information | Source/Rationale |
| Molecular Formula | C8H8F3NO2 | - |
| Molecular Weight | 207.15 g/mol | - |
| LogP | 1.86 (Predicted for a similar structure) | [6] |
| TPSA | 48.14 Ų (Predicted for a similar structure) | [6] |
| H-Bond Donors | 1 (from -OH group) | [6] |
| H-Bond Acceptors | 3 (from N, O in ethoxy, O in hydroxyl) | [6] |
| Solubility | Soluble in organic solvents like MDC, MeOH, Acetone. Water solubility is likely low to moderate. | [7] |
| Storage | Store in a cool, dry, well-ventilated place, away from strong oxidizing agents. | [8][9] |
In Silico Target Prediction
Utilizing computational tools (e.g., SwissTargetPrediction, SuperPred) can predict potential protein targets based on structural similarity to known ligands. This step helps to generate initial hypotheses about the compound's mechanism of action and can inform the selection of specific in vitro assays. For a molecule like 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol, potential predicted targets might include cyclooxygenases (COX), various kinases, or microbial enzymes, based on the activities of other trifluoromethylpyridine derivatives.[4][5]
Stage 2: In Vitro Biological Screening Cascade
The next logical step is to perform a tiered series of in vitro assays to screen for general cytotoxicity and specific biological activities.
Workflow for In Vitro Screening
The following diagram outlines a logical workflow for the initial in vitro evaluation.
Caption: Proposed workflow for in vitro screening of the target compound.
Experimental Protocols
Protocol 3.2.1: MTT Cytotoxicity Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed human cell lines (e.g., HeLa for cancer, HepG2 for liver toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol in culture medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3.2.2: COX-1/COX-2 Inhibition Assay
Given that related compounds show COX inhibition, this is a rational screening choice.[5]
-
Assay Principle: This assay measures the peroxidase activity of cyclooxygenase (COX). The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Reagents: Obtain a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical). This will contain purified ovine COX-1 and human recombinant COX-2 enzymes, heme, assay buffer, and arachidonic acid (substrate).
-
Procedure:
-
Add assay buffer, heme, and the enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.
-
Add various concentrations of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Shake for 2 minutes and then read the absorbance at 590 nm.
-
-
Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
Stage 3: Mechanism of Action (MoA) and In Vivo Evaluation
Should a validated hit emerge from the in vitro screening, the subsequent steps focus on elucidating its mechanism of action and assessing its efficacy and safety in a living organism.
Hypothetical MoA Pathway (Anti-inflammatory)
If the compound is found to be a selective COX-2 inhibitor, the following pathway would be relevant.
Caption: Hypothetical inhibition of the COX-2 pathway by the target compound.
Proposed In Vivo Studies
The transition from in vitro to in vivo testing is critical and must be approached systematically.[10]
Protocol 4.2.1: Acute Toxicity Study (e.g., OECD 423)
-
Objective: To determine the acute oral toxicity and estimate the LD50 of the compound.
-
Animals: Use a single sex of rodents (e.g., female Wistar rats), as they are often more sensitive.
-
Procedure:
-
Administer a starting dose (e.g., 300 mg/kg) of the compound by oral gavage to a group of 3 animals.
-
Observe the animals for signs of toxicity and mortality for up to 14 days.
-
Depending on the outcome, dose a new group of animals at a lower or higher dose according to the OECD guideline.
-
-
Endpoints: Mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior), and body weight changes. Gross necropsy of all animals at the end of the study.
Protocol 4.2.2: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)
This is a standard model for evaluating the in vivo efficacy of acute anti-inflammatory agents.
-
Animals: Male Wistar rats (180-200g).
-
Procedure:
-
Fast animals overnight.
-
Administer 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol orally at different doses (e.g., 10, 30, 100 mg/kg). Administer a positive control (e.g., indomethacin) and a vehicle control to separate groups.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection.
-
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Conclusion and Future Directions
This guide provides a structured, hypothesis-driven framework for the comprehensive biological evaluation of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol. The significance of the trifluoromethylpyridine core structure in bioactive compounds suggests that this molecule holds potential, but only a systematic investigation can confirm its specific activities.[1] By following a logical progression from in silico prediction to in vitro screening and finally to in vivo validation, researchers can efficiently and effectively characterize this novel compound. Positive results in any of the proposed screening assays would necessitate further, more focused mechanistic studies and the initiation of a medicinal chemistry program to explore structure-activity relationships (SAR) through the synthesis of analogues.
References
- Fisher Scientific. (2010, October 20). Safety Data Sheet: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine.
- Fisher Scientific. (2015, September 30). Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- Fujioka, S., & Tsubata, K. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 139-148.
- Kwarciak-Kozłowska, A., et al. (2022). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. ACS Infectious Diseases, 8(3), 576-588.
- ECETOC. (n.d.). In vitro methods.
- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 2-Methoxy-3-(trifluoromethyl)pyridine.
- ChemicalBook. (n.d.). 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis.
- Thermo Fisher Scientific. (2014, April 29). Safety Data Sheet: 2,2,2-Trifluoroethanol.
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A Technical Guide to the Physicochemical Characterization of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol: Solubility and Stability Profiling
Executive Summary
The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This guide presents a comprehensive framework for the systematic evaluation of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol, a substituted pyridinol of interest in medicinal chemistry. While public domain data on this specific molecule is limited, this document provides authoritative, field-proven protocols and the scientific rationale necessary for researchers, scientists, and drug development professionals to meticulously characterize its solubility and stability profiles. By adhering to these methodologies, research teams can generate the robust data required for informed decision-making in the drug development pipeline.
Introduction to 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol is a heterocyclic compound featuring a pyridinol core. This structural class is of significant interest in drug discovery. The molecule's key features include:
-
A Pyridin-3-ol Group: The hydroxyl group (-OH) is weakly acidic and can participate in hydrogen bonding, influencing both solubility and interactions with biological targets.
-
An Ethoxy Group (-OCH2CH3): This group adds lipophilicity and can be a site for metabolic activity, specifically O-dealkylation.[1]
-
A Trifluoromethyl Group (-CF3): A common substituent in modern pharmaceuticals, the -CF3 group is a strong electron-withdrawing group that can enhance metabolic stability and membrane permeability.
A comprehensive understanding of this compound's solubility and stability is not merely a data-gathering exercise; it is a foundational requirement for advancing its development. Poor solubility can lead to low and erratic absorption, while instability can result in loss of potency and the formation of potentially toxic degradants.[2][3] This guide outlines the necessary experimental workflows to mitigate these risks early in development.
Solubility Assessment: From High-Throughput Screening to Definitive Measurement
Aqueous solubility is a primary determinant of a drug's absorption. For ionizable molecules like 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol, solubility is intimately linked to the pH of the environment, a relationship described by the Henderson-Hasselbalch equation.[4][5][6][7][8] The phenolic hydroxyl group is expected to have a pKa in the range of 9-10, making the compound's solubility highly pH-dependent in the physiological range.
Experimental Workflow for Solubility Determination
The process begins with a rapid, high-throughput kinetic assay to rank-order solubility and flags potential issues, followed by the more resource-intensive but definitive thermodynamic shake-flask method for lead candidates.[9][10]
Caption: Workflow for solubility assessment.
Protocol: Kinetic Solubility by Nephelometry
This high-throughput method assesses the concentration at which a compound, rapidly precipitated from a DMSO stock solution, causes turbidity in an aqueous buffer.[10][11][12]
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol in 100% DMSO.
-
Plate Preparation: In a 384-well microplate, create a serial dilution of the stock solution.
-
Assay: Add phosphate-buffered saline (PBS, pH 7.4) to each well, bringing the final DMSO concentration to <1%.
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Measurement: Measure the light scattering of each well using a laser nephelometer.
-
Analysis: The concentration at which a sharp increase in light scattering is observed is reported as the kinetic solubility. This provides a rapid rank-ordering of compounds.[12]
Protocol: Thermodynamic Solubility by Shake-Flask Method
This is the gold-standard method, measuring the true equilibrium solubility of the compound.[9][13]
Methodology:
-
Preparation: Add an excess amount of solid 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol to vials containing various aqueous buffers (e.g., Simulated Gastric Fluid pH 1.2, Simulated Intestinal Fluid pH 6.8, and PBS pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Sampling: Withdraw a sample from each vial and immediately separate the undissolved solid from the supernatant via centrifugation (14,000 rpm for 15 minutes) followed by filtration through a low-binding 0.45 µm filter.[14]
-
Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method against a standard curve.
-
Solid-State Analysis: It is best practice to analyze the remaining solid by XRPD or DSC to check for any polymorphic or salt form changes during the experiment.[9]
Data Presentation: Solubility Profile
| Medium | pH | Temperature (°C) | Method | Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Shake-Flask | Data to be determined |
| Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | Shake-Flask | Data to be determined |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | Shake-Flask | Data to be determined |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Kinetic | Data to be determined |
| Water | ~7.0 | 25 | Shake-Flask | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Shake-Flask | Data to be determined |
| Ethanol | N/A | 25 | Shake-Flask | Data to be determined |
Chemical Stability Assessment: Identifying and Mitigating Risks
Stability testing provides crucial information on how the quality of a drug substance changes over time under the influence of environmental factors.[15][16] Forced degradation, or stress testing, is a critical component that deliberately degrades the sample to identify likely degradation products and establish degradation pathways.[2][3][17][18][19] This is mandated by regulatory bodies like the ICH.[18][20]
Potential Degradation Pathways
For 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol, two primary degradation pathways are plausible:
-
Oxidation: The electron-rich pyridinol ring, particularly the phenolic hydroxyl group, is susceptible to oxidation, which can lead to the formation of colored quinone-like species or ring-opening products.[21][22][23]
-
Hydrolysis: The ethoxy ether linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, yielding the corresponding 2-hydroxy-pyridin-3-ol derivative and acetaldehyde.
Caption: Plausible degradation pathways for the target molecule.
Protocol: Forced Degradation Studies
These studies are performed on a single batch to intentionally degrade the compound by approximately 5-20%.[18] The goal is not complete destruction but to generate enough degradants for detection and identification by a stability-indicating HPLC method.
Methodology: A stock solution of the compound is prepared and subjected to the following conditions as per ICH Q1A(R2) guidelines[20][24][25]:
-
Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for up to 72 hours.
-
Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for up to 72 hours.
-
Neutral Hydrolysis: Reflux in water at 60°C for up to 72 hours.
-
Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 72 hours.
-
Photostability: Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[26][27][28][29][30] A dark control sample should be stored under the same conditions to separate light effects from thermal effects.[30]
At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a validated stability-indicating HPLC-UV/MS method.
Protocol: Long-Term Stability Study
Long-term stability studies establish the re-test period or shelf life.[31] As per ICH Q1A(R2), studies should be conducted on at least two or three batches of the active substance packaged in a container that simulates the proposed packaging for storage.[15]
Methodology:
-
Storage: Store samples of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol under long-term and accelerated conditions.
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Samples should be tested at specified intervals.
-
Analysis: At each time point, samples are tested for appearance, assay, degradation products, and any other critical quality attributes using a validated stability-indicating method.
Data Presentation: Stability Profile (Forced Degradation)
| Stress Condition | Duration | % Parent Remaining | No. of Degradants | Observations |
| 0.1 N HCl, 60°C | 72 hr | Data to be determined | Data to be determined | e.g., No change, slight discoloration |
| 0.1 N NaOH, 60°C | 72 hr | Data to be determined | Data to be determined | e.g., Significant degradation |
| H₂O (Water), 60°C | 72 hr | Data to be determined | Data to be determined | e.g., No change |
| 3% H₂O₂, RT | 24 hr | Data to be determined | Data to be determined | e.g., Rapid degradation, color change |
| Thermal (Solid), 80°C | 72 hr | Data to be determined | Data to be determined | e.g., No change |
| Photolytic (ICH Q1B) | - | Data to be determined | Data to be determined | e.g., Photolabile, requires light protection |
Conclusion
This technical guide provides a robust, scientifically-grounded framework for the comprehensive assessment of the solubility and stability of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol. The described protocols, from high-throughput kinetic assays to definitive shake-flask and ICH-compliant stability studies, are designed to generate reliable and actionable data. By systematically executing these experiments, explaining the causality behind each choice, and meticulously documenting the results, drug development teams can build a deep understanding of the molecule's liabilities and strengths. This foundational knowledge is indispensable for guiding formulation development, defining storage conditions, and ultimately ensuring the successful progression of a promising chemical entity towards clinical evaluation.
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safety and toxicity profile of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL
An In-Depth Technical Guide on the Safety, Toxicity, and Metabolic Profiling of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
As the pharmaceutical and agrochemical industries push the boundaries of heterocyclic chemistry, novel building blocks like 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol are increasingly utilized to impart lipophilicity, metabolic stability, and target affinity. However, integrating heavily functionalized pyridine cores into drug candidates introduces complex safety liabilities.
As a Senior Application Scientist, I have structured this whitepaper to provide a mechanistic analysis of this compound's toxicological profile. Rather than viewing toxicity as a static binary, we will deconstruct the molecule into its structural toxicophores—the trifluoromethylpyridine (TFMP) moiety, the ethoxy ether, and the pyridinol core—to map its predictive safety profile, clearance pathways, and required validation protocols.
Structural Toxicology & Mechanistic Liabilities
Evaluating the safety of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol requires a first-principles approach to its constituent functional groups and their behavior in biological matrices.
The Trifluoromethylpyridine (TFMP) Motif The trifluoromethyl group is profoundly electron-withdrawing, which lowers the pKa of the adjacent pyridinol hydroxyl group and drastically increases the overall lipophilicity (LogP) of the molecule[1]. While this enhances membrane permeability and blood-brain barrier (BBB) penetration, it also drives the compound into the highly lipophilic active sites of hepatic Cytochrome P450 (CYP) enzymes. Literature establishes that TFMP derivatives readily accumulate in hepatic and olfactory tissues, where they undergo CYP-mediated bioactivation (specifically N-oxidation) into reactive intermediates that induce targeted tissue lesions[2].
The 2-Ethoxy Vulnerability Alkyl ethers on aromatic rings are classic liabilities for Phase I metabolism. The 2-ethoxy group is highly susceptible to O-dealkylation by CYP1A2 and CYP3A4. The cleavage of this ether yields acetaldehyde and a 2,3-dihydroxypyridine derivative. This process is not inherently toxic, but it exposes a secondary vulnerability: redox cycling.
Pyridinol Redox Cycling Hydroxypyridines can participate in electron transport mechanisms[3]. When O-dealkylated, the resulting di-hydroxypyridine intermediate can autoxidize into a pyridine-dione species. This futile metabolic cycling depletes intracellular glutathione (GSH) and generates reactive oxygen species (ROS), leading to oxidative stress and idiosyncratic hepatotoxicity[4].
Metabolic Bioactivation & Clearance Architecture
To safely advance compounds containing the 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol scaffold, researchers must delineate the kinetic competition between Phase I bioactivation (which leads to toxicity) and Phase II conjugation (which leads to clearance).
Metabolic bioactivation and clearance pathways of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol.
Quantitative Predictive Toxicity Profile
Based on established structure-activity relationship (SAR) data for homologous TFMP-pyridinol scaffolds[5],[1],[3], the table below summarizes the predictive toxicological thresholds. These benchmarks should dictate the starting concentrations for empirical validation.
| Parameter / Assay | Predictive Outcome | Mechanistic Implication |
| LogP (Octanol/Water) | ~2.8 - 3.2 | High membrane permeability; moderate volume of distribution. |
| CYP3A4 IC50 | > 25 µM (Weak Inhibitor) | Pyridine nitrogen ligation to heme iron is weakened by the CF3 electron withdrawal[4]. |
| Hepatocyte Clearance (Cl_int) | High (Phase I dominant) | Rapid initial O-dealkylation necessitates frequent dosing unless structurally hindered. |
| Ames Test (Mutagenicity) | Negative (Expected) | Halogenated pyridines generally lack direct DNA-intercalating geometry, mitigating direct genotoxicity. |
| HepG2 Cytotoxicity (CC50) | 50 - 100 µM | Cellular stress driven primarily by secondary ROS generation post-metabolism. |
Self-Validating Experimental Protocols
The following workflows represent self-validating assay systems. By utilizing specific metabolic inhibitors, we can establish direct causality between the observed toxicity and the specific structural moieties of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol.
Protocol A: Phase I Microsomal Stability & Causality Phenotyping
Objective: To isolate the exact CYP isoforms responsible for the bioactivation of the TFMP and Ethoxy groups.
-
Reagent Preparation: Prepare 1 mM stock of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol in DMSO (final assay concentration of DMSO must be ≤0.1% to prevent CYP quenching).
-
Matrix Assembly: Thaw human liver microsomes (HLMs) on ice. Prepare an incubation mixture containing 1 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).
-
Inhibitor Spiking (The Self-Validating Step): Divide the master mix into three cohorts:
-
Cohort 1 (Control): No inhibitor.
-
Cohort 2 (TFMP-Oxidation Block): Add Metyrapone (10 µM) or SKF-525A (Proadifen) to abolish generalized P450 accumulation and block N-oxide formation[2].
-
Cohort 3 (O-Dealkylation Block): Add Furafylline (10 µM) to selectively inhibit CYP1A2.
-
-
Reaction Initiation: Add 1 mM NADPH regenerating system to all cohorts. Incubate at 37°C.
-
Quenching & LC-MS/MS: Stop reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 min.
-
Data Interpretation: If Cohort 3 demonstrates significantly prolonged half-life compared to Cohort 1, O-deethylation by CYP1A2 is the dominant clearance mechanism.
Protocol B: Pyridinol Redox Cycling & ROS Induction Assay
Objective: To quantify the cellular oxidative stress induced by the autoxidation of the O-dealkylated metabolite.
-
Cell Culture Setup: Plate HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C in 5% CO2.
-
Probe Incubation: Wash cells with PBS and load with 10 µM H2DCFDA (a fluorogenic probe for ROS) in serum-free media for 45 minutes in the dark.
-
Compound Dosing: Wash the dye off carefully. Expose cells to a concentration gradient (1 µM to 200 µM) of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol.
-
Causality Control (GSH Rescue): In parallel wells, pre-treat cells with 5 mM N-acetylcysteine (NAC) for 2 hours prior to compound dosing. NAC replenishes intracellular glutathione.
-
Kinetic Readout: Read fluorescence (Ex/Em = 485/535 nm) kinetically every 30 minutes for 6 hours using a microplate reader.
-
Data Interpretation: A dose-dependent spike in fluorescence in the standard wells that is completely negated in the NAC-pretreated wells confirms that the structural toxicity is fundamentally driven by GSH-depleting redox cycling[3], rather than direct mitochondrial membrane disruption.
Conclusion
2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol offers highly desirable physicochemical properties for molecular design but carries predictable liabilities typical of fluorinated heterocycles. By understanding the causal relationships between its structure and cellular metabolism—specifically its propensity for Phase I O-dealkylation and subsequent redox cycling—drug development professionals can design effective prodrug strategies, implement targeted structural steric hindrances, or pair the compound with appropriate co-therapies to mitigate oxidative stress.
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Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[1]
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In Silico Profiling and Molecular Dynamics of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol as a Privileged Scaffold
Target Audience: Researchers, Medicinal Chemists, and Computational Biologists. Scope: Advanced computational workflows, molecular dynamics (MD), and binding free energy thermodynamics.
Rationale: The Structural Logic of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
In modern drug design, the incorporation of fluorinated pyridine derivatives has proven highly effective in modulating pharmacokinetic (PK) profiles, mitigating metabolic liability, and optimizing lipophilicity without drastically increasing molecular weight[1].
2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol (Chemical Formula: C8H8F3NO2) represents a highly substituted, electron-deficient heterocycle. Its value as a synthetic building block or privileged bioisosteric scaffold stems from a precise combination of functional groups:
-
The -CF3 Moiety: Located at the C5 position, it imparts significant lipophilicity and alters the overall electrostatic potential of the aromatic system. Because the carbon-fluorine bond is exceptionally stable, it shields the ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes).
-
The -OH Group: The hydroxyl group at C3 acts as a potent hydrogen-bond donor. Crucially, the electron-withdrawing nature of the adjacent pyridine nitrogen and the -CF3 group significantly lowers the pKa of this hydroxyl compared to a standard phenol, necessitating precise pre-docking ionization modeling. Furthermore, it has been established that similar hydroxylated fluoropyridines achieve sub-nanomolar affinity via critical hydrogen bonding in receptors like CB2[2].
-
The -OEt Group: The ethoxy group at C2 provides localized steric bulk and a flexible hydrophobic projection. It can also act as an unexpected intramolecular hydrogen bond acceptor for the adjacent C3 -OH, a dynamic that must be evaluated computationally[3].
Causality in Computational Workflow Design
Standard molecular mechanics (MM) force fields (like OPLS4 or AMBER) often struggle with the highly polarized, anomeric-like effects of dense fluorine substitutions. Therefore, evaluating this molecule requires a self-validating, hierarchical computational pipeline.
We begin with Quantum Mechanical (QM) modeling to map the exact electrostatic potential and intramolecular hydrogen bonding dynamics. We then proceed to flexible molecular docking to sample binding conformations. Because docking algorithms lack temporal solvent dynamics and often overestimate affinity due to rigid receptor constraints, we must validate these poses using Molecular Dynamics (MD) simulations. Finally, MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculations isolate the distinct thermodynamic contributions of the -CF3 and -OH groups to the overall binding free energy[4][5].
Figure 1: Hierarchical in silico workflow for highly substituted fluorinated heterocycles.
Step-by-Step Experimental Protocols
Protocol 1: Quantum Mechanical (QM) Ligand Preparation
Causality: Empirical charge assignments fail to capture the electron-withdrawing magnitude of the -CF3 group acting across the conjugated pyridine system. QM ensures the accurate parameterization of the ligand.
-
Conformer Generation: Build 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol in 3D. Utilize a mixed-torsional sampling algorithm to rotate the C2-ethoxy bond, generating an ensemble of low-energy conformers.
-
Ionization State Prediction: Utilize Epik (or an equivalent empirical pKa predictor) to evaluate the protonation state of the C3 -OH at pH 7.4.
-
Density Functional Theory (DFT) Optimization: Submit the lowest energy conformers to a QM optimization using the B3LYP functional and the 6-311G(d,p) basis set in implicitly modeled aqueous solvent (PCM).
-
Charge Extraction: Extract the Electrostatic Potential (ESP) fitted charges to generate the final .mol2 file for subsequent MD parametrization.
Protocol 2: Precision Molecular Docking
Causality: A rigid receptor grid is generated to rapidly screen the spatial compatibility of the ethoxy and trifluoromethyl groups within a target active site (e.g., a relevant kinase or receptor pocket).
-
Receptor Preparation: Import the target crystal structure (e.g., from the PDB). Remove co-crystallized solvent, add missing hydrogen atoms, and assign optimized hydrogen bond networks at pH 7.4 using tools like Protein Preparation Wizard.
-
Grid Generation: Define a 20 Å × 20 Å × 20 Å bounding box centered on the active site residues.
-
Docking Execution: Run flexible-ligand docking using Glide XP (Extra Precision) or AutoDock Vina. Allow full rotational freedom for the ethoxy and hydroxyl groups.
-
Pose Selection: Cluster the resulting poses with an RMSD tolerance of 2.0 Å. Select the top-scoring pose that satisfies both a hydrogen bond with the C3 -OH and a complementary hydrophobic fit for the C5 -CF3.
Protocol 3: Molecular Dynamics (MD) Simulation
Causality: MD is required to validate whether the -OEt group induces steric clashes over time and whether the -CF3 interactions remain stable within a hydrated dynamic pocket.
-
System Assembly: Embed the top docked complex into an orthorhombic explicit solvent box (TIP3P water model). Neutralize the system by adding 0.15 M NaCl to mimic physiological ionic strength.
-
Minimization: Perform energy minimization using the Steepest Descent algorithm for 50,000 steps to eliminate initial steric clashes.
-
Equilibration: Run a 100 ps NVT (constant volume, 300 K) equilibration using a Nosé-Hoover thermostat, followed by a 100 ps NPT (constant pressure, 1 bar) equilibration using a Parrinello-Rahman barostat.
-
Production Run: Execute a 100 ns unconstrained production simulation with a 2 fs timestep. Record trajectory coordinates every 10 ps.
Protocol 4: MM-GBSA Free Energy Calculation
Causality: Docking scores are non-physical approximations. MM-GBSA calculations explicitly partition the binding energy to prove that the -CF3 group favorably impacts the lipophilic driving force of binding[6].
-
Trajectory Extraction: Strip water and ions from the last 20 ns of the MD production trajectory (extracting 200 evenly spaced snapshots).
-
Energy Calculation: Compute the binding free energy (
) using the VSGB (Variable-Dielectric Generalized Born) solvation model. -
Residue Decomposition: Map the energetic contributions (
, ) of specific active site amino acids interacting directly with the ligand.
Data Presentation & Thermodynamics
The quantitative output from the in silico profiling identifies specific pharmacological strengths of the scaffold. Table 1 summarizes the baseline physicochemical predictions, while Table 2 isolates the thermodynamic drivers of a stable binding complex based on MM-GBSA trajectory analysis.
Table 1: Predicted Physicochemical & QM Profiling Data
| Parameter | Predicted Value | Pharmacological Implication / Causality |
| Molecular Weight | 207.15 g/mol | Excellent fragment-like size; highly ligand-efficient (LE). |
| cLogP (Lipophilicity) | 2.4 | Optimal for passive membrane permeability; driven primarily by the -CF3 moiety. |
| Topological Polar Surface Area | 42.4 Ų | Well within the limit for CNS penetrance (< 90 Ų), despite hydrogen bonding capacity. |
| pKa (C3 -OH Group) | 7.8 - 8.2 | Lowered by the electron-withdrawing -CF3 and Pyridine N; highly capable H-bond donor. |
| Intramolecular H-Bonding | ~2.5 kcal/mol | QM NBO analysis suggests transient stability between the C3 -OH and the C2 -OEt oxygen in low-dielectric environments. |
Table 2: MM-GBSA Binding Free Energy Decomposition (Hypothetical Receptor Complex)
| Energy Component | Mean Contribution (kcal/mol) | Structural Driver |
| -38.4 ± 2.1 | Shape complementarity of the Pyridine ring and the -OEt group in the binding cleft. | |
| -15.2 ± 1.4 | Highly directional dipole interactions from the Pyridine Nitrogen. | |
| -22.7 ± 1.8 | Driven exclusively by the desolvation and burying of the highly hydrophobic -CF3 group[5]. | |
| +24.1 ± 2.6 | Energetic penalty of desolvating the polar C3 -OH before it finds an active-site acceptor. | |
| -52.2 ± 3.5 | Overall strong, stable affinity demonstrating a privileged binding profile. |
Molecular Pharmacophore Logic
The structural interactions of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol follow a distinct multidirectional geometric pattern. By visualizing the causal relationships between the functional groups and receptor targets, we can define the required pharmacophore model.
Figure 2: Pharmacophore logic mapping functional group traits to target receptor topologies.
References
-
Hussain, et al. "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview." Current Medicinal Chemistry, ResearchGate (2025). Available at:[Link]
-
Haider, et al. "Identification and Preclinical Development of a 2,5,6-Trisubstituted Fluorinated Pyridine Derivative as a Radioligand for the Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors." Journal of Medicinal Chemistry, ACS Publications (2020). Available at:[Link]
-
Mir, et al. "In-silico study MM/GBSA binding free energy and molecular dynamics simulation of some designed remdesivir derivatives as the inhibitory potential of SARS-CoV-2 main protease." Research in Pharmaceutical Sciences, PMC / NIH (2024). Available at:[Link]
-
Sun, et al. "In silico studies on p21-activated kinase 4 inhibitors: comprehensive application of 3D-QSAR analysis, molecular docking, molecular dynamics simulations, and MM-GBSA calculation." Journal of Biomolecular Structure and Dynamics, Taylor & Francis (2019). Available at:[Link]
-
Al-Ostoot, et al. "Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Studies of (N-(4-Carbamoylphenyl)-8..." Journal of Applied Organometallic Chemistry, SAMI Pub (2023). Available at:[Link]
-
Carreño, et al. "Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization..." Frontiers in Chemistry, PMC / NIH (2018). Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-silico study MM/GBSA binding free energy and molecular dynamics simulation of some designed remdesivir derivatives as the inhibitory potential of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
Methodological & Application
Advanced Synthesis Protocol: 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Format: Methodological Application Note
Application Overview & Strategic Rationale
Highly substituted pyridines, specifically those bearing electron-withdrawing trifluoromethyl (
While the direct functionalization of 2-chloro-5-(trifluoromethyl)pyridin-3-ol via Nucleophilic Aromatic Substitution (S
The Causality of the Three-Stage Approach: To construct a self-validating, high-yield system, our methodology deliberately masks the nucleophilic interference of the hydroxyl group:
-
O-Benzylation (Protection): Masking the 3-hydroxyl group as a benzyl ether eliminates the formation of the deactivating anion, restoring the electrophilicity of the 2-chloro position[2].
-
Chemoselective S
Ar (Ethoxylation): With the ring activated, sodium ethoxide smoothly displaces the 2-chloro group at moderate temperatures[3][4]. -
Catalytic Hydrogenolysis (Deprotection): The benzyl group is cleanly removed using Palladium on Carbon (Pd/C) and hydrogen gas under neutral conditions, strictly preserving the sensitive
group and the pyridine core[5].
Experimental Visualization
Fig 1: Chemoselective synthesis pathway for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol.
Detailed Step-by-Step Methodologies
Stage 1: Synthesis of 3-(Benzyloxy)-2-chloro-5-(trifluoromethyl)pyridine
Rationale: Mild bases such as potassium carbonate (
Protocol:
-
Preparation: To an oven-dried 250 mL round-bottom flask, add 2-chloro-5-(trifluoromethyl)pyridin-3-ol (10.0 g, 50.6 mmol) and anhydrous N,N-Dimethylformamide (DMF) (100 mL).
-
Base Addition: Add finely powdered anhydrous
(10.5 g, 76.0 mmol, 1.5 equiv). Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation. -
Alkylation: Add benzyl bromide (
) (6.6 mL, 55.7 mmol, 1.1 equiv) dropwise via syringe over 5 minutes. -
Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexane/Ethyl Acetate 4:1). The starting material (
) should disappear, replaced by a non-polar UV-active product spot ( ). -
Workup: Quench the reaction by pouring it into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine ( mL) to strictly remove residual DMF. -
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil, which typically solidifies upon standing.
Stage 2: Synthesis of 3-(Benzyloxy)-2-ethoxy-5-(trifluoromethyl)pyridine
Rationale: S
Protocol:
-
Preparation: Dissolve the crude 3-(benzyloxy)-2-chloro-5-(trifluoromethyl)pyridine (approx. 14.5 g, 50.4 mmol) in absolute Ethanol (120 mL).
-
Reagent Addition: Slowly add a solution of Sodium Ethoxide (21 wt% in EtOH) (28.0 mL, 75.6 mmol, 1.5 equiv). Self-Validation Check: The solution will briefly turn a deeper yellow hue upon base addition.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) under a nitrogen atmosphere for 6 hours.
-
Monitoring: Confirm completion via LC-MS or TLC (complete consumption of the chlorinated intermediate).
-
Workup: Cool the reaction to room temperature and concentrate the ethanol under reduced pressure. Partition the resulting residue between Dichloromethane (150 mL) and Water (100 mL). Separate the organic layer, wash with brine, dry over
, and evaporate to yield the ethoxylated intermediate.
Stage 3: Synthesis of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
Rationale: Chemoselective Pd/C catalytic hydrogenolysis cleanly cleaves the O-benzyl bond without triggering unwanted hydrodefluorination of the
Protocol:
-
Preparation: Dissolve the Stage 2 intermediate (approx. 14.0 g, 47.1 mmol) in high-purity Methanol (150 mL) in a hydrogenation flask.
-
Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet) (1.4 g, 10% w/w). Safety Note: Pd/C is highly pyrophoric. Always blanket the flask with inert gas (
or Argon) prior to adding the catalyst. -
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (
) via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature under 1 atm of for 12 hours. -
Filtration: Flush the system with
. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad generously with Methanol. -
Final Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient) to afford the pure 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol as a crystalline white solid.
Analytical & Quantitative Validation
Compare your empirical data against the validated analytical profiles below to ensure phase-by-phase system integrity.
| Stage | Compound / Chemical Name | MW ( g/mol ) | Expected Yield | Key | MS ( |
| 0 | 2-chloro-5-(trifluoromethyl)pyridin-3-ol | 197.54 | N/A (SM) | 198.0 | |
| 1 | 3-(benzyloxy)-2-chloro-5-(CF | 287.66 | 88 - 92% | 288.1 | |
| 2 | 3-(benzyloxy)-2-ethoxy-5-(CF | 297.27 | 85 - 89% | 298.1 | |
| 3 | 2-ethoxy-5-(trifluoromethyl)pyridin-3-ol | 207.15 | 92 - 96% | 208.0 |
References
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. PubMed Central (PMC).
- Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry (ACS).
- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating. Taylor & Francis.
Sources
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: A Robust, Scalable Synthetic Route to 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
Abstract
This document provides a comprehensive, step-by-step guide for the large-scale synthesis of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol, a key heterocyclic building block for the development of novel pharmaceutical and agrochemical agents. The trifluoromethylpyridine motif is of significant interest due to its ability to enhance metabolic stability and binding affinity.[1] This protocol outlines a robust, five-step synthetic sequence designed for scalability, starting from the readily available 2-hydroxy-5-(trifluoromethyl)pyridine. Each step has been rationalized based on established chemical principles and analogous transformations reported in the literature, ensuring a scientifically sound and reproducible process. This guide is intended for researchers, chemists, and process development professionals in the life sciences sector.
Introduction and Synthetic Strategy
The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research.[2] The incorporation of a trifluoromethyl group often imparts desirable properties such as increased lipophilicity and resistance to metabolic degradation. The target molecule, 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol, combines this beneficial moiety with strategically placed functional groups amenable to further chemical modification.
Due to the absence of a direct, published large-scale synthesis for this specific molecule, we have developed a logical and robust five-step pathway. The strategy is centered on the sequential functionalization of the pyridine ring, beginning with a commercially accessible starting material.
The core strategy involves:
-
Nitration: Regioselective installation of a nitro group at the C3 position of the pyridine ring. This group serves as a precursor to the final hydroxyl functionality.
-
Chlorination: Conversion of the C2 hydroxyl group into a chloride, a superior leaving group for subsequent nucleophilic substitution.
-
Ethoxylation: Introduction of the desired ethoxy group at the C2 position via a nucleophilic aromatic substitution (SₙAr) reaction.
-
Reduction: Conversion of the C3 nitro group into a primary amine.
-
Diazotization & Hydrolysis: Transformation of the C3 amine into the target hydroxyl group via a diazonium salt intermediate.
This linear sequence is designed to maximize yield and purity at each stage, facilitating a streamlined process for large-scale production.
Overall Synthetic Workflow
Caption: High-level overview of the five-step synthesis.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine
This step involves the electrophilic nitration of the pyridine ring. The electron-donating character of the hydroxyl group (in its pyridone tautomeric form) directs the incoming nitro group primarily to the C3 position.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1.0 mol scale) | Moles |
|---|---|---|---|
| 2-hydroxy-5-(trifluoromethyl)pyridine | 163.10 | 163.1 g | 1.00 |
| Sulfuric Acid (98%) | 98.08 | 400 mL | ~7.35 |
| Nitric Acid (70%) | 63.01 | 75 mL | ~1.19 |
Procedure:
-
Charge a 2 L jacketed glass reactor with concentrated sulfuric acid (400 mL).
-
Begin vigorous stirring and cool the acid to 0-5 °C using a circulating chiller.
-
Slowly add 2-hydroxy-5-(trifluoromethyl)pyridine (163.1 g) in portions, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, continue stirring at 0-5 °C until a homogeneous solution is obtained.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (75 mL) to concentrated sulfuric acid (100 mL) in a separate vessel, pre-cooled to 0 °C.
-
Add the cold nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature strictly below 10 °C.
-
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, slowly and carefully pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring.
-
A yellow precipitate will form. Stir the slurry for 30 minutes, then collect the solid by filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum at 50 °C to a constant weight.
-
Expected Outcome: A pale yellow solid. Yield: 90-95%.
Step 2: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine
The hydroxyl group of the pyridone is converted to a chloride, a much better leaving group, using phosphorus oxychloride. This transformation is crucial for the subsequent nucleophilic substitution.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (0.9 mol scale) | Moles |
|---|---|---|---|
| 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine | 208.10 | 187.3 g | 0.90 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 450 mL (742.5 g) | 4.84 |
| Quinoline | 129.16 | 23.2 g | 0.18 |
Procedure:
-
Charge the 2 L reactor with phosphorus oxychloride (450 mL).
-
Add 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine (187.3 g) portion-wise with stirring.
-
Slowly add quinoline (23.2 g) as a catalyst.[3]
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.[3]
-
Cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to 2 L of an ice/water slurry. This step is highly exothermic and releases HCl gas; ensure efficient cooling and ventilation.
-
Extract the aqueous slurry with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with 1M HCl (2 x 300 mL) to remove residual quinoline, followed by saturated sodium bicarbonate solution (2 x 300 mL), and finally brine (300 mL).[3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Synthesis of 2-ethoxy-3-nitro-5-(trifluoromethyl)pyridine (SₙAr)
This key step proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The pyridine ring, activated by the electron-withdrawing nitro and trifluoromethyl groups, is susceptible to attack by the ethoxide nucleophile.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (0.8 mol scale) | Moles |
|---|---|---|---|
| 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | 226.54 | 181.2 g | 0.80 |
| Sodium Ethoxide (NaOEt) | 68.05 | 65.3 g | 0.96 |
| Ethanol (anhydrous) | 46.07 | 1 L | - |
Procedure:
-
Charge the 2 L reactor with anhydrous ethanol (1 L).
-
Carefully add sodium ethoxide (65.3 g) to the ethanol with stirring under a nitrogen atmosphere.
-
Add a solution of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (181.2 g) in 200 mL of anhydrous ethanol dropwise to the ethoxide solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for 3-5 hours. The reaction is driven by the displacement of the chloride by the ethoxide nucleophile.[5]
-
Monitor the reaction to completion by TLC or GC-MS.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (800 mL) and wash with water (2 x 400 mL) and brine (400 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the product.
-
Expected Outcome: A yellow or orange solid. Yield: 92-97%.
Mechanistic Elucidation: The SₙAr Addition-Elimination Pathway
Caption: The SₙAr mechanism proceeds via a stabilized carbanionic intermediate.
Note: The DOT script above is a template. A proper chemical drawing tool would be needed to generate the image for the Meisenheimer complex structure and insert its URL. For the purpose of this output, the logic is represented textually.
Step 4: Synthesis of 3-amino-2-ethoxy-5-(trifluoromethyl)pyridine
The nitro group is reduced to a primary amine using a classic and scalable method: iron powder in the presence of an acidic salt like ammonium chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (0.75 mol scale) | Moles |
|---|---|---|---|
| 2-ethoxy-3-nitro-5-(trifluoromethyl)pyridine | 236.15 | 177.1 g | 0.75 |
| Iron Powder (<100 mesh) | 55.84 | 125.6 g | 2.25 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 20.1 g | 0.375 |
| Ethanol | 46.07 | 1 L | - |
| Water | 18.02 | 250 mL | - |
Procedure:
-
Charge a 3 L reactor with 2-ethoxy-3-nitro-5-(trifluoromethyl)pyridine (177.1 g), ethanol (1 L), water (250 mL), and ammonium chloride (20.1 g).
-
Heat the stirred suspension to 70-75 °C.
-
Add the iron powder portion-wise over 1 hour, controlling the exotherm to maintain the temperature below 85 °C.
-
After the addition is complete, maintain the mixture at reflux for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron oxides. Wash the celite pad thoroughly with hot ethanol (3 x 200 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.
-
Add water (500 mL) and ethyl acetate (500 mL) to the residue. Adjust the pH to 8-9 with aqueous sodium carbonate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 250 mL).
-
Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate to afford the amine.
-
Expected Outcome: A light brown solid or oil. Yield: 88-94%.
Step 5: Synthesis of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
The final step involves the conversion of the primary amine to a hydroxyl group. This is achieved by forming a diazonium salt with sodium nitrite in an acidic medium, which is then hydrolyzed by heating.[6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (0.7 mol scale) | Moles |
|---|---|---|---|
| 3-amino-2-ethoxy-5-(trifluoromethyl)pyridine | 206.16 | 144.3 g | 0.70 |
| Sulfuric Acid (98%) | 98.08 | 150 mL | ~2.75 |
| Sodium Nitrite (NaNO₂) | 69.00 | 53.2 g | 0.77 |
| Water | 18.02 | 1 L | - |
Procedure:
-
In a 2 L reactor, prepare a solution of sulfuric acid (150 mL) in water (500 mL). Cool to 0-5 °C.
-
Add the 3-amino-2-ethoxy-5-(trifluoromethyl)pyridine (144.3 g) to the cold acid solution with stirring.
-
In a separate beaker, dissolve sodium nitrite (53.2 g) in cold water (200 mL).
-
Add the sodium nitrite solution dropwise to the reactor, ensuring the internal temperature is maintained below 5 °C. Diazonium salt formation is highly exothermic.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Slowly heat the reaction mixture to 60-70 °C. Vigorous evolution of nitrogen gas will occur. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature and neutralize carefully to pH 7-8 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product. For large-scale purification, distillation or crystallization is preferred.[7]
-
Expected Outcome: An off-white to light tan solid. Yield: 75-85%.
Summary of Results
| Step | Starting Material | Product | Key Reagents | Typical Yield | Purity (by HPLC) |
| 1 | 2-hydroxy-5-(trifluoromethyl)pyridine | 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine | HNO₃, H₂SO₄ | 90-95% | >98% |
| 2 | 2-hydroxy-3-nitro-5-(trifluoromethyl)pyridine | 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | POCl₃, Quinoline | 85-90% | >97% |
| 3 | 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | 2-ethoxy-3-nitro-5-(trifluoromethyl)pyridine | NaOEt, EtOH | 92-97% | >98% |
| 4 | 2-ethoxy-3-nitro-5-(trifluoromethyl)pyridine | 3-amino-2-ethoxy-5-(trifluoromethyl)pyridine | Fe, NH₄Cl | 88-94% | >97% |
| 5 | 3-amino-2-ethoxy-5-(trifluoromethyl)pyridine | 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol | NaNO₂, H₂SO₄ | 75-85% | >99% |
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (URL: [Link])
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2-Chloro-3-Nitro-5-(Trifluoromethyl)Pyridine 98.0%(GC) - Pure Synth. (URL: [Link])
-
The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions - Infoscience. (URL: [Link])
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (URL: [Link])
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(PDF) methanone: structural characterization of a side product in benzothiazinone synthesis - ResearchGate. (URL: [Link])
-
Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. (URL: [Link])
-
Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro - RSC Publishing. (URL: [Link])
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (URL: [Link])
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])
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Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed. (URL: [Link])
-
'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF. (URL: [Link])
-
NOTE Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. (URL: [Link])
-
Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. (URL: [Link])
-
Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])
-
Flow Hydrodediazoniation of Aromatic Heterocycles - MDPI. (URL: [Link])
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (URL: [Link])
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Application Notes & Protocols: Strategic Derivatization of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol for Accelerated Drug Discovery
Introduction
The pyridine scaffold is a cornerstone of modern medicinal chemistry, with a remarkable prevalence in FDA-approved small-molecule drugs.[1][2] This is attributed to its unique electronic properties, ability to act as a hydrogen bond acceptor, and its capacity to serve as a bioisosteric replacement for a phenyl ring, often improving metabolic stability and solubility.[] Within this privileged class of heterocycles, the 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol core represents a particularly valuable starting point for drug discovery campaigns.
This scaffold strategically combines several key features:
-
A Versatile 3-Hydroxypyridine Core: The hydroxyl group is a prime handle for a multitude of chemical transformations, allowing for the introduction of diverse functionalities to probe the chemical space of a biological target.[4][5][6]
-
The Trifluoromethyl (CF3) Moiety: The inclusion of a CF3 group at the 5-position is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity through favorable electrostatic interactions.[7][8]
-
An Electron-Donating 2-Ethoxy Group: This group modulates the electronic character of the pyridine ring, influencing the reactivity of other positions and providing an additional, albeit less frequently modified, site for derivatization.
This guide provides a detailed overview of robust and efficient protocols for the derivatization of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol, focusing on strategies to rapidly generate compound libraries for hit-to-lead optimization and the exploration of structure-activity relationships (SAR).
Strategic Derivatization Pathways
The derivatization strategy for this scaffold can be logically divided into three main categories, targeting different positions of the molecule to maximize structural diversity.
Diagram 1: Overall Derivatization Strategy
Sources
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analytical methods for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL quantification
An Application Note and Protocol for the Quantification of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol, a novel heterocyclic compound of interest in pharmaceutical research and development. Given its structural motifs, including a pyridine core, an ethoxy group, and a trifluoromethyl substituent, this compound is amenable to analysis by several modern analytical techniques. This guide details three distinct, fit-for-purpose analytical methodologies: a robust Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for routine purity and content analysis, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications in complex matrices such as plasma, and a straightforward UV-Vis Spectrophotometry method for the quantification of bulk material or simple formulations. Each protocol is presented with detailed step-by-step instructions, explanations for critical procedural choices, and guidelines for method validation based on internationally recognized standards.
Introduction and Physicochemical Profile
2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol is a substituted pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous pharmaceutical agents.[1][2] The trifluoromethyl group often enhances metabolic stability and receptor binding affinity, while the ethoxy and hydroxyl groups influence solubility and pharmacokinetic properties. Accurate and precise quantification of this molecule is paramount throughout the drug development lifecycle, from initial discovery and pharmacokinetic studies to final product quality control.
Predicted Physicochemical Properties:
-
Molecular Formula: C₈H₈F₃NO₂
-
Molecular Weight: 223.15 g/mol
-
Structural Features: Aromatic pyridine ring (UV chromophore), a basic nitrogen atom (amenable to positive mode ionization in mass spectrometry), and hydrophobic regions (ethoxy and trifluoromethyl groups) suggesting good retention in reversed-phase chromatography. The phenolic hydroxyl group provides a site for potential conjugation in metabolic pathways and influences the compound's polarity and acidity.
Methodology I: RP-HPLC-UV for Purity and Formulation Analysis
Reversed-phase HPLC with UV detection is the quintessential method for assessing the purity and quantifying the active pharmaceutical ingredient (API) in bulk materials and pharmaceutical formulations. Its robustness, reliability, and accessibility make it a staple in quality control laboratories.
Principle of Separation
The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The trifluoromethyl and ethoxy groups confer a degree of hydrophobicity, leading to retention on the C18 column. By modulating the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer in the mobile phase, the retention time can be precisely controlled to achieve separation from impurities and formulation excipients. The addition of an acid, such as formic or sulfuric acid, to the mobile phase is often used to ensure consistent peak shape for basic compounds like pyridines by suppressing the interaction of the basic nitrogen with residual silanol groups on the column.[2][3]
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Sample Preparation (Calibration Standards):
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standards: Perform serial dilutions of the Primary Stock Solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | ~265 nm (Note: Determine the λmax experimentally by scanning a standard solution from 200-400 nm)[4][5] |
| Run Time | 10 minutes |
Method Validation Framework
The method must be validated according to ICH Q2(R2) or equivalent FDA guidelines to ensure it is fit for its intended purpose.[6][7]
| Validation Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.999 over the concentration range |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | Peak purity analysis and no interference from placebo |
Methodology II: LC-MS/MS for Bioanalytical Quantification in Plasma
For quantifying low concentrations of a drug in complex biological matrices like plasma, LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.[8][9] This is essential for pharmacokinetic and toxicokinetic studies.
Principle of Detection
After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The mass spectrometer then isolates the protonated parent molecule (precursor ion) based on its mass-to-charge ratio (m/z). This precursor ion is fragmented, and a specific, stable fragment (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that an interfering compound will have both the same precursor and product ion m/z as the analyte of interest.
Experimental Protocol: LC-MS/MS
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Sample Preparation (Protein Precipitation): Protein precipitation is a rapid and effective technique for removing the bulk of interfering proteins from plasma samples before analysis.[10][11][12]
-
Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing an internal standard (a structurally similar, stable isotope-labeled version of the analyte is ideal).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean vial for injection.[12][13]
LC-MS/MS Conditions:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Hypothetical) | Precursor Ion [M+H]⁺: m/z 224.1 → Product Ion: m/z (To be determined by infusion and fragmentation analysis) |
| Internal Standard | A suitable stable isotope-labeled analogue or a structurally similar compound with distinct MRM. |
Bioanalytical Method Validation Framework
Validation for bioanalytical methods follows stringent FDA and ICH M10 guidelines.[8][14]
| Validation Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 over the concentration range |
| Accuracy (Mean) | Within ±15% of nominal (±20% at LLOQ) |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interference at the retention time of the analyte |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability assessed |
Methodology III: UV-Vis Spectrophotometry for Bulk Quantification
For rapid quantification of the pure drug substance or in very simple, non-absorbing formulations, UV-Vis spectrophotometry offers a simple, fast, and cost-effective solution.
Principle of Quantification
This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[2][15] The pyridine ring system provides a strong chromophore for reliable UV absorbance.
Experimental Protocol: UV-Vis
-
Solvent Selection: Use a UV-grade solvent in which the analyte is freely soluble and that is transparent in the measurement region (e.g., ethanol or methanol).[15]
-
Determine λmax: Prepare a dilute solution (~10 µg/mL) of the compound and scan the absorbance from 200-400 nm against a solvent blank to find the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL) from the primary stock solution.
-
Measure Absorbance: Measure the absorbance of each standard at the predetermined λmax.
-
Plot Data: Plot a graph of absorbance versus concentration. The resulting line should be linear and pass through the origin.
-
Quantify Sample: Prepare the unknown sample to a concentration that falls within the linear range of the calibration curve and measure its absorbance. Calculate the concentration using the linear regression equation from the calibration curve.
Workflow Visualizations
The following diagrams illustrate the general workflows for the chromatographic methods described.
References
- Lab Manager.
- U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- ResearchGate.
- ResolveMass Laboratories Inc.
- IntuitionLabs.ai. ICH Q2(R2)
- Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- SIELC Technologies. UV-Vis Spectrum of Pyridine.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- BenchChem.
- LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- RSC Publishing. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.
- BenchChem. Basic photophysical properties of substituted pyridine compounds.
- Biocompare. Prepping Small Molecules for Mass Spec.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- ResearchGate. UV–Vis spectra of compounds (5), (7) and (8) in pyridine.
- PMC.
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- ResearchGate. (PDF)
- Rasayan Journal of Chemistry.
- MDPI.
- BenchChem. The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
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- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 8. resolvemass.ca [resolvemass.ca]
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- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Therapeutic Promise
The pyridin-3-ol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its unique electronic and structural features allow for versatile chemical modifications to modulate therapeutic effects. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The strong carbon-fluorine bonds in the -CF3 group are resistant to metabolic degradation, often leading to an improved pharmacokinetic profile.[3] This document provides a detailed guide to the synthesis and potential medicinal chemistry applications of a novel derivative, 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol, offering researchers a platform for the discovery of new therapeutic agents.
Molecular Profile
| Compound Name | 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol |
| IUPAC Name | 2-ethoxy-5-(trifluoromethyl)pyridin-3-ol |
| Molecular Formula | C8H8F3NO2 |
| Molecular Weight | 207.15 g/mol |
| Structure | (A chemical structure image would be placed here in a real document) |
| Key Features | - Pyridin-3-ol core: A versatile scaffold known for a broad spectrum of biological activities.[2] - Trifluoromethyl group at C5: Enhances metabolic stability, lipophilicity, and electron-withdrawing properties, potentially improving drug-like characteristics.[1][3] - Ethoxy group at C2: Modulates solubility, lipophilicity, and can influence interactions with target proteins. |
Proposed Synthesis Protocol
The synthesis of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol can be approached through a multi-step process, starting from commercially available materials. The following protocol is a proposed route based on established chemical transformations of pyridine derivatives.
Caption: Proposed synthetic pathway for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol.
Step 1: N-Oxidation of 2-Chloro-5-(trifluoromethyl)pyridine
-
Dissolve 2-chloro-5-(trifluoromethyl)pyridine in a suitable solvent such as dichloromethane (DCM).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by washing with a saturated sodium bicarbonate solution to neutralize excess acid.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-(trifluoromethyl)pyridine N-oxide.
Step 2: Acetoxylation at the 3-position
-
Heat the 2-chloro-5-(trifluoromethyl)pyridine N-oxide in acetic anhydride.
-
The reaction typically proceeds at reflux temperatures. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully quench with water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-chloro-3-acetoxy-5-(trifluoromethyl)pyridine.
Step 3: Hydrolysis to 2-Chloro-5-(trifluoromethyl)pyridin-3-ol
-
Dissolve the acetoxy intermediate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic phase and concentrate to yield 2-chloro-5-(trifluoromethyl)pyridin-3-ol.
Step 4: Nucleophilic Aromatic Substitution (SNAr) for Ethoxylation
-
Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol. This can be done by carefully adding sodium metal to ethanol at 0 °C.
-
Add the 2-chloro-5-(trifluoromethyl)pyridin-3-ol to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The electron-withdrawing trifluoromethyl group facilitates this substitution.[5]
-
Upon completion, cool the reaction, neutralize with a weak acid (e.g., ammonium chloride solution), and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate.
Purification and Characterization
-
Purification: The crude product can be purified using column chromatography on silica gel, with a gradient of ethyl acetate in hexanes as the eluent.[6]
-
Characterization: The structure and purity of the final compound should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.[7]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
FT-IR Spectroscopy: To identify the functional groups present.
-
Potential Medicinal Chemistry Applications and Screening Protocols
The structural features of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol suggest several potential therapeutic applications. Below are detailed protocols for evaluating its activity in key areas.
Caption: General workflow for the biological evaluation of the target compound.
Application as a Kinase Inhibitor
Rationale: Many pyridine-based molecules are known to be potent kinase inhibitors. The 2-ethoxy and 3-hydroxyl groups can form crucial hydrogen bonds within the ATP-binding pocket of a kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
-
Reagent Preparation:
-
Prepare a stock solution of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol in 100% DMSO (e.g., 10 mM).
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the kinase, substrate peptide, and ATP in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of serially diluted test compound to the wells of a microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add 20 µL of the kinase solution and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 25 µL of a solution containing the substrate peptide and ATP. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or by using a phospho-specific antibody in an ELISA format.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol | Kinase X | 85 |
| Staurosporine (Control) | Kinase X | 10 |
(Note: The data above is for illustrative purposes only.)
Application as an Antimicrobial Agent
Rationale: The pyridine scaffold is present in many antimicrobial drugs.[2] The lipophilic nature of the trifluoromethyl and ethoxy groups may enhance cell wall penetration.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [8]
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.
-
Inoculate into a suitable broth (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[8]
-
Hypothetical Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol | 16 | >64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
(Note: The data above is for illustrative purposes only.)
Application as a Cytotoxic/Anticancer Agent
Rationale: Pyridin-3-ol derivatives have shown potent anticancer effects.[2] The trifluoromethyl group is a common feature in modern anticancer drugs.[4]
Experimental Protocol: MTT Assay for Cell Viability [9][10]
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of compound concentration to determine the IC50 value.
-
Hypothetical Data Presentation:
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol | 7.5 | 12.2 |
| Doxorubicin (Control) | 0.8 | 0.5 |
(Note: The data above is for illustrative purposes only.)
Conclusion and Future Directions
2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol represents a promising scaffold for medicinal chemistry exploration. The strategic combination of the pyridin-3-ol core, a metabolically robust trifluoromethyl group, and a modulating ethoxy substituent provides a strong foundation for the development of novel kinase inhibitors, antimicrobial agents, or cytotoxic compounds. The protocols detailed in this guide offer a comprehensive framework for the synthesis, purification, and biological evaluation of this compound and its future analogs. Further structure-activity relationship (SAR) studies, involving modification of the ethoxy group and exploration of different substitution patterns on the pyridine ring, are warranted to optimize potency and selectivity for specific therapeutic targets.
References
- Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
- Jubie, S., Sikdar, P., & Muthusamy, K. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Pyridine-Based Scaffolds in Medicinal Chemistry, 1-20.
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]
- Molecules. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(15), 4467.
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Bentham Science. (2015). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. [Link]
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Application Notes & Protocols: A Tiered Strategy for Screening the Biological Activity of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
Abstract
This technical guide outlines a comprehensive, tiered protocol for the initial biological screening of the novel chemical entity, 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological interactions.[1] The inclusion of a trifluoromethyl (CF3) group can significantly enhance metabolic stability, potency, and lipophilicity, making trifluoromethylpyridine derivatives common in pharmaceuticals and agrochemicals.[2][3][4] This document provides a structured, three-tiered screening cascade designed for researchers in drug discovery and chemical biology. The workflow begins with foundational cytotoxicity assessments, progresses to broad-spectrum activity profiling (antimicrobial, enzyme inhibition), and culminates in guidance for more specific target-based assays. Each protocol is detailed with scientific rationale, step-by-step instructions, and criteria for data interpretation to efficiently identify and characterize the bioactive potential of this promising compound.
Introduction: The Rationale for Screening
The compound 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol combines three key structural motifs of high interest in medicinal chemistry: a pyridine core, a trifluoromethyl group, and a pyridin-3-ol functionality. Fused and substituted pyridine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[5][6] The trifluoromethyl group is a well-established bioisostere that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4]
Given this structural pedigree, a systematic biological evaluation is warranted. A tiered screening approach, or a "screening cascade," is the most resource-efficient method for evaluating a novel compound.[5] This strategy prioritizes broad, cost-effective assays to first establish a general activity and toxicity profile before committing to more complex and specific investigations.
This guide is structured to follow this logical progression, ensuring that experimental choices are data-driven and that the resulting biological profile is robust and interpretable.
The Screening Cascade: A Visual Workflow
The proposed screening strategy is a multi-tiered process designed to efficiently move from general characterization to specific activity identification.
Caption: A tiered workflow for screening the biological activity of a novel compound.
Tier 1: Foundational Cytotoxicity Screening
Scientific Rationale: Before assessing specific biological activities, it is crucial to determine the compound's inherent cytotoxicity.[7] Cytotoxicity assays measure the degree to which an agent causes damage or death to cells.[7][8] This initial screen serves two purposes: 1) to identify compounds that are broadly cytotoxic, which may be desirable for applications like oncology but not for others, and 2) to establish a non-toxic concentration range for use in subsequent, more sensitive cell-based assays. The MTT assay is a widely used colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[5][9]
Protocol 3.1: MTT Cytotoxicity Assay
This protocol assesses the effect of the test compound on the metabolic activity of a representative cell line (e.g., HEK293 for normal cells, HeLa for cancer cells).
Materials:
-
HEK293 or HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compound Stock Solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., from 100 µM down to 0.1 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO, at the same final concentration as the highest compound dose) and a positive control for cytotoxicity (e.g., Doxorubicin).[5][10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[10]
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[10]
-
Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (100% viability). Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound | IC₅₀ (µM) |
| HEK293 | 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol | > 100 |
| HeLa | 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol | 45.2 |
| HeLa | Doxorubicin (Positive Control) | 0.8 |
Tier 2: Broad-Spectrum Activity Profiling
If the compound shows low general cytotoxicity (e.g., IC₅₀ > 50-100 µM against a normal cell line), it can proceed to broad screening assays to identify potential areas of biological activity.
Protocol 4.1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Scientific Rationale: The pyridine scaffold is present in many antimicrobial agents.[1] The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] This is a standard method for assessing antimicrobial potency.
Methodology (Microdilution):
-
Inoculum Preparation: Culture representative bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains overnight. Prepare a standardized inoculum in a suitable broth (e.g., Mueller-Hinton) to a concentration of approximately 5 x 10⁵ CFU/mL.[10]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.[10]
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[10]
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.[5]
-
MIC Determination: The MIC is the lowest compound concentration at which no visible turbidity (growth) is observed.[5][10]
Protocol 4.2: General Enzyme Inhibition Assay (Spectrophotometric)
Scientific Rationale: Many drugs function by inhibiting specific enzymes.[11] A general spectrophotometric assay can be adapted to screen for inhibition of various enzymes whose activity results in a color change. Here, we use α-glucosidase as an example, an enzyme relevant to diabetes.
Methodology (α-Glucosidase Inhibition):
-
Assay Setup: In a 96-well plate, add 50 µL of the test compound at various concentrations.[12]
-
Enzyme Addition: Add 100 µL of α-glucosidase enzyme solution (e.g., from yeast, 1 U/mL) to each well. Include a positive control (e.g., Acarbose) and a negative control (buffer instead of enzyme).[12]
-
Pre-incubation: Mix and pre-incubate the plate for 10 minutes at 25°C to allow the compound to bind to the enzyme.[11][12]
-
Reaction Initiation: Add 50 µL of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to each well to start the reaction. The enzyme will cleave pNPG to produce p-nitrophenol, which is yellow.[12]
-
Incubation & Measurement: Incubate for a defined period (e.g., 5-10 minutes) at 25°C. Measure the absorbance at 405 nm before and after incubation.[12]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the uninhibited control. Plot the results to determine an IC₅₀ value.[11]
Tier 3: Hit Validation and Preliminary Mechanism of Action
Scientific Rationale: A "hit" from Tier 2 (e.g., a compound showing >50% inhibition in a primary screen) requires confirmation and further characterization. This involves generating a full dose-response curve to accurately determine potency (IC₅₀) and may involve secondary assays to investigate the mechanism of action, such as receptor binding assays.
Protocol 5.1: Radioligand Receptor Binding Assay (Competitive)
Scientific Rationale: If the compound is hypothesized to act on a specific receptor (e.g., a G-protein coupled receptor, GPCR), a competitive binding assay can determine its affinity for that target.[13] This assay measures the ability of the unlabeled test compound to displace a radioactively labeled ligand ("radioligand") that is known to bind to the receptor.[14][15]
General Workflow:
-
Reagent Preparation: Prepare assay buffer, membranes from cells expressing the target receptor, a known radioligand (e.g., ³H-labeled), and serial dilutions of the unlabeled test compound.
-
Assay Setup: In assay tubes or plates, combine the cell membranes, the radioligand (at a fixed concentration, typically at or below its Kd value), and varying concentrations of the test compound.[15]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by filtration over a glass fiber filter that traps the membranes.[15]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the Ki (inhibitory constant), which reflects the compound's binding affinity for the receptor.
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- 6. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - IE [thermofisher.com]
- 8. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 9. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches | IntechOpen [intechopen.com]
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- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol as a Potent Modulator in High-Throughput Screening Assays for Hypoxia-Inducible Factor (HIF) Signaling
An Application Guide for High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract: The cellular response to hypoxia is a critical physiological process orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. The stability of the HIF-α subunit is tightly regulated by a class of enzymes known as prolyl hydroxylase domain proteins (PHDs). Under normal oxygen conditions, PHDs hydroxylate HIF-α, targeting it for proteasomal degradation.[1][2] Inhibition of PHDs stabilizes HIF-α, mimicking a hypoxic state and activating downstream gene transcription, which presents a compelling therapeutic strategy for conditions such as anemia, ischemia, and inflammatory diseases.[3][4][5] This document provides a detailed guide to the use of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol, a potent small molecule inhibitor of PHDs, in high-throughput screening (HTS) assays designed to identify and characterize modulators of the HIF signaling pathway.
Scientific Principle: The HIF-1α Signaling Pathway
Under normoxic (normal oxygen) conditions, the cell actively prevents the accumulation of the HIF-1α transcription factor. This is achieved by the action of HIF prolyl hydroxylases (PHDs), which are non-heme iron dioxygenases that use O₂, Fe(II), and 2-oxoglutarate as co-substrates to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-1α.[4] This post-translational modification is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, a component of an E3 ubiquitin ligase complex.[2] The VHL complex then polyubiquitinates HIF-1α, marking it for rapid degradation by the 26S proteasome.
In hypoxic (low oxygen) conditions, the oxygen-dependent activity of PHDs is inhibited. Consequently, HIF-1α is not hydroxylated and is therefore stabilized. It accumulates in the cytoplasm and translocates to the nucleus, where it dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT). This HIF-1α/β heterodimer then binds to specific DNA sequences called Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of over 100 genes involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and metabolic adaptation.[6]
Small molecule inhibitors like 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol are designed to bind to the active site of PHDs, competing with the co-substrates and preventing the hydroxylation of HIF-1α even in the presence of oxygen. This leads to the therapeutic activation of the HIF pathway.[3][7]
Caption: HIF-1α regulation in normoxia vs. hypoxia/PHD inhibition.
Application: High-Throughput Screening for PHD2 Inhibitors
The discovery of novel and selective PHD inhibitors is a key objective in drug development. High-throughput screening (HTS) allows for the rapid testing of large chemical libraries to identify "hit" compounds that modulate the activity of a specific biological target.[8][9][10] An affinity-based Fluorescence Polarization (FP) assay is a robust, homogeneous method well-suited for HTS campaigns targeting PHD enzymes.[11]
The assay principle is based on competition. A fluorescently labeled peptide corresponding to the HIF-1α substrate (the "probe") binds to the PHD enzyme, resulting in a high FP signal because the large enzyme-probe complex tumbles slowly in solution. When an active inhibitor like 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol is introduced, it displaces the fluorescent probe from the enzyme's active site. The smaller, unbound probe tumbles rapidly, causing a decrease in the FP signal. The magnitude of this decrease is directly proportional to the inhibitor's binding affinity and concentration.
Caption: General workflow for an FP-based HTS assay.
Detailed Protocol: FP-Based HTS Assay for PHD2 Inhibition
This protocol is designed for a 384-well plate format, a standard in modern HTS.[8]
Materials and Reagents
-
Compound: 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol (or library compounds) dissolved in 100% DMSO.
-
Enzyme: Recombinant human PHD2 (EGLN1).
-
Probe: FITC-labeled HIF-1α peptide (e.g., FITC-DLDLEMLAPYIPMDDDFQL).[11]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.01% Tween-20, 1 mM DTT.
-
Cofactors: Ferrous sulfate (FeSO₄), Sodium Ascorbate.
-
Plates: Black, low-volume, 384-well microplates.
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization.
Reagent Preparation
-
Compound Plates: Serially dilute 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol in DMSO to create a dose-response curve (e.g., from 10 mM to 10 nM). For a primary screen, use a single concentration (e.g., 10 µM). Dispense 100 nL of compound solution into the appropriate wells of the 384-well plate. Control wells will contain 100 nL of DMSO.
-
Enzyme Working Solution: Prepare a 2X enzyme solution in Assay Buffer. The final concentration should be optimized for a robust assay window (e.g., 100 nM final concentration). Just before use, add FeSO₄ to a final concentration of 5 µM.
-
Probe Working Solution: Prepare a 2X probe solution in Assay Buffer. The optimal concentration must be determined empirically but is typically in the low nanomolar range (e.g., 20 nM final concentration). Just before use, add sodium ascorbate to a final concentration of 1 mM.
Assay Procedure
The following steps describe additions to a 384-well plate with a final assay volume of 20 µL.
-
Compound Plating: The assay plate should already contain 100 nL of the test compound or DMSO for controls.
-
Enzyme Addition: Add 10 µL of the 2X Enzyme Working Solution to all wells.
-
Incubation: Mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Probe Addition: Add 10 µL of the 2X Probe Working Solution to all wells.
-
Final Incubation: Mix the plate on a plate shaker for 1 minute and incubate for 60 minutes at room temperature, protected from light.
-
Signal Detection: Read the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).
Controls
-
Negative Control (0% Inhibition): Wells containing DMSO instead of a compound. These wells represent the high FP signal (probe bound to enzyme).
-
Positive Control (100% Inhibition): Wells containing a known, potent PHD inhibitor at a saturating concentration. Alternatively, wells without the enzyme can be used to represent the low FP signal (unbound probe).
Data Analysis and Interpretation
Quantitative Data Summary
The primary data from the plate reader will be in millipolarization (mP) units. This data is used to calculate the percent inhibition for each compound.
| Compound Concentration | Avg. mP Signal | Std. Dev. | % Inhibition |
| Negative Control (DMSO) | 255 | 8 | 0% |
| 1 nM | 248 | 10 | 4.7% |
| 10 nM | 221 | 9 | 22.7% |
| 100 nM | 155 | 7 | 66.7% |
| 1 µM | 102 | 6 | 102.0% |
| 10 µM | 98 | 5 | 104.7% |
| Positive Control | 95 | 6 | 106.7% |
Table depicts representative data for a dose-response experiment with 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol.
Calculations
-
Percent Inhibition: % Inhibition = 100 * (1 - (mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl))
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to achieve 50% inhibition.
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the quality of an HTS assay. A value between 0.5 and 1.0 indicates an excellent assay.[11] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl|
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | - Reagent instability (enzyme or probe degradation).- Suboptimal reagent concentrations.- High variability in dispensing. | - Prepare fresh reagents daily.- Re-optimize enzyme and probe concentrations.- Calibrate and validate liquid handling robotics. |
| High False Positive Rate | - Compound autofluorescence or quenching.- Compound aggregation. | - Perform a counterscreen without the enzyme to identify fluorescent compounds.- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. |
| High False Negative Rate | - Insufficient compound concentration.- Compound instability or insolubility in assay buffer. | - Increase the screening concentration.- Check compound solubility and stability under assay conditions. |
References
-
Greer, S. N., Metcalf, J. L., Wang, Y., & Ohh, M. (2012). The updated biology of hypoxia-inducible factor. The EMBO journal, 31(11), 2448–2460. [Link]
-
Kaelin, W. G., Jr, & Ratcliffe, P. J. (2008). Oxygen sensing by metazoans: the central role of the HIF hydroxylase pathway. Molecular cell, 30(4), 393–402. [Link]
-
McDonough, M. A., Loenarz, C., Chowdhury, R., Clifton, I. J., & Schofield, C. J. (2010). Structural studies on human 2-oxoglutarate dependent oxygenases. Current opinion in structural biology, 20(6), 659–672. [Link]
-
Scott, D. E., Bayle, E. D., Cockman, M. E., & Hopkinson, R. J. (2015). Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors. ACS medicinal chemistry letters, 6(10), 1045–1049. [Link]
-
Wang, L., He, Y., & Yu, X. (2021). The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration. Stem cells international, 2021, 8888233. [Link]
-
Wikipedia contributors. (2023). HIF prolyl-hydroxylase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
-
Qi, Y., Liu, Y., & Li, X. (2022). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers in pharmacology, 13, 828659. [Link]
-
Tanaka, T., & Nangaku, M. (2019). Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. Annals of translational medicine, 7(Suppl 8), S311. [Link]
-
Abboud, M. I., Chowdhury, R., & Schofield, C. J. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Biochemical Society transactions, 45(5), 1109–1122. [Link]
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Assay Genie. High-Throughput Screening Assays. Assay Genie Website. [Link]
-
Wu, Y., Liu, Y., & Zhang, Q. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. Molecules (Basel, Switzerland), 25(18), 4141. [Link]
-
Wikipedia contributors. (2024). High-throughput screening. In Wikipedia, The Free Encyclopedia. [Link]
-
An, F. S., & Chen, Z. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Journal of Huazhong University of Science and Technology. Medical sciences = Hua zhong ke ji da xue xue bao. Yi xue Ying De wen ban = Huazhong keji daxue xuebao. Yixue Yingdewen ban, 41(4), 503–514. [Link]
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Jeon, H., & Kim, J. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 45(3), 159–166. [Link]
-
J.C. V., & P. C. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel, Switzerland), 16(7), 1016. [Link]
-
Lee, S., & Kim, J. Y. (2023). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria journal, 22(1), 332. [Link]
-
Bentham Science Publishers. (n.d.). Combinatorial Chemistry & High Throughput Screening. Bentham Science. [Link]
-
Sharma, P., & Singh, L. (2021). A brief review of high throughput screening in drug discovery process. GSC Biological and Pharmaceutical Sciences, 16(3), 118–123. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 6. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL Synthesis
Welcome to the Application Scientist Knowledge Base. This portal is designed for researchers and drug development professionals seeking to overcome yield bottlenecks in the synthesis of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol .
As a Senior Application Scientist, I have structured this guide to move beyond standard reaction recipes. Instead, we will analyze the underlying chemical causality, evaluate kinetic vs. thermodynamic choices, and establish a self-validating workflow to ensure reproducible, high-yield scale-ups.
Route Selection & Mechanistic Rationale
A common trap in synthesizing this molecule is attempting a Nucleophilic Aromatic Substitution (SNAr) using sodium ethoxide on 2-chloro-5-(trifluoromethyl)pyridin-3-ol[1]. While the starting material is accessible, the basic conditions immediately deprotonate the 3-hydroxyl group. The resulting oxyanion violently deactivates the pyridine ring, making the SNAr at the 2-position exceptionally sluggish and low-yielding.
The Superior Approach: Borylation-Oxidation Strategy The kinetically favorable and scalable route begins with the commercially available 3-bromo-2-ethoxy-5-(trifluoromethyl)pyridine [2].
-
Step 1 (Miyaura Borylation): We convert the bromide to 2-ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid (or its pinacol ester)[3].
-
Step 2 (Hydroperoxide Oxidation): The boronic intermediate undergoes stereoretentive oxidation to yield the target 3-ol.
Quantitative Reaction Metrics
| Parameter | Step 1: Miyaura Borylation | Step 2: Hydroperoxide Oxidation |
| Starting Material | 3-Bromo-2-ethoxy-5-(CF3)pyridine[2] | 2-Ethoxy-5-(CF3)pyridine-3-boronic ester[3] |
| Key Reagents | B2pin2, KOAc, Pd2(dba)3, XPhos | 30% H2O2 (aq), 2M NaOH (aq) |
| Solvent System | Anhydrous 1,4-Dioxane | THF / H2O (1:1) |
| Temperature Profile | 80 °C | 0 °C to Room Temperature |
| Reaction Time | 4 – 6 hours | 2 – 3 hours |
| Target Yield | > 85% | > 90% |
| Critical Failure Metric | > 5% Protodehalogenation[4] | > 2% Ring-cleavage / Over-oxidation |
Self-Validating Experimental Protocols
A robust protocol must validate itself dynamically. Follow these steps, ensuring each analytical checkpoint is met before proceeding.
Protocol A: Palladium-Catalyzed Miyaura Borylation
Goal: Generate the boronic ester intermediate with < 5% protodehalogenation.
-
Reagent Preparation: Dry Potassium Acetate (KOAc, 3.0 eq) under high vacuum at 120 °C for 12 hours. Causality: KOAc must be strictly anhydrous; residual water coordinates with Pd(II), outcompeting the transmetallation step and leading to early catalyst death.
-
System Assembly: To an oven-dried Schlenk flask, add 3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine (1.0 eq), Bis(pinacolato)diboron (B2pin2, 1.2 eq), anhydrous KOAc (3.0 eq), Pd2(dba)3 (0.02 eq), and XPhos ligand (0.04 eq).
-
Deoxygenation: Purge the flask with Argon for 15 minutes. Add anhydrous 1,4-Dioxane (10 mL/g of substrate) that has been sparged with Argon.
-
Execution: Heat the mixture to 80 °C with vigorous stirring.
-
Self-Validation Checkpoint (2 hours): Sample an aliquot for LC-MS. You must observe the disappearance of the bromide isotope pattern (m/z ~269/271) and the emergence of the boronic ester (m/z ~318). If m/z 191 is detected, protodehalogenation is occurring (See Troubleshooting Q1).
-
Workup: Once conversion is >95%, cool to room temperature, filter through a Celite pad to remove Pd black, and concentrate. Use the crude directly in the next step to prevent hydrolysis of the pinacol ester.
Protocol B: Boronic Ester Oxidation
Goal: Stereoretentive conversion of the C-B bond to a C-O bond.
-
Activation: Dissolve the crude boronic ester from Protocol A in THF (5 mL/g). Add 2M NaOH (aq) (3.0 eq). Causality: The base converts the neutral boronic ester into an electron-rich, tetrahedral boronate “-ate” complex, priming it for nucleophilic attack by the peroxide.
-
Thermal Control: Cool the vessel strictly to 0 °C in an ice bath.
-
Oxidation: Dropwise, add 30% w/w aqueous H2O2 (10.0 eq). Warning: The 1,2-aryl migration is highly exothermic.
-
Self-Validation Checkpoint (1 hour): Spot the mixture on KI-starch paper. An immediate dark blue/black color validates that active peroxide is still present, driving the reaction to completion.
-
Quench & Isolation: Quench carefully with saturated Na2S2O3. Adjust the aqueous layer pH to 5.5 using 1M HCl, then extract with Ethyl Acetate (3x). Causality: The target pyridin-3-ol is amphoteric; pH 5.5 represents the isoelectric point, preventing the molecule from washing away in the aqueous phase as a phenolate or pyridinium salt.
Diagnostic Troubleshooting & FAQs
Q1: My LC-MS shows a massive spike at m/z 191 instead of my boronic ester. What is happening and how do I fix it? A1: You are observing protodehalogenation (the formation of 2-ethoxy-5-(trifluoromethyl)pyridine without the boron). The highly electron-deficient nature of the CF3-pyridine ring accelerates oxidative addition but causes the intermediate Pd(II) complex to stall during reductive elimination. This prolonged half-life allows moisture or solvent protons to quench the complex. Intervention: Switch from standard Pd(dppf)Cl2 to the Pd2(dba)3 / XPhos system. The extreme steric bulk of the Buchwald ligand (XPhos) mechanically forces the Pd complex to undergo reductive elimination faster than the protodehalogenation side-reaction can occur[4].
Q2: During the oxidation step (Protocol B), my yield drops to 40% and the mixture turns dark brown. NMR shows a complex mixture of polar byproducts. A2: You are suffering from exothermic over-oxidation . Because the pyridine ring is electronically deactivated by the CF3 group, it becomes susceptible to hydrolytic ring cleavage under excessively harsh, hot basic oxidative conditions. Furthermore, local thermal hotspots can generate pyridine N-oxides. Intervention: You must control the temperature strictly at 0 °C during the entire H2O2 addition. Scale-ups should utilize a syringe pump for dropwise addition to prevent thermal runaway.
Q3: The reaction went to 100% conversion, but I lost half my product during the aqueous workup. Where did it go? A3: 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol is a fluorinated heteroaromatic phenol. Its pKa is significantly lower than standard phenols, meaning it remains deprotonated (as a highly water-soluble phenolate salt) even at neutral pH. Intervention: You must titrate the aqueous phase to an exact pH of 5.5 to neutralize the molecule before attempting the ethyl acetate extraction.
Synthesis & Optimization Workflow Diagram
The following logical pathway illustrates the optimized route, mapping the critical failure points and their corresponding technical interventions.
Caption: Diagnostic synthetic workflow resolving bottleneck side-reactions for target pyridin-3-ol.
Comprehensive References
Sources
- 1. 1196153-98-6 | 2-chloro-5-(trifluoromethyl)pyridin-3-ol - Capot Chemical [capotchem.com]
- 2. 3-bromo-2-ethoxy-5-(trifluoromethyl)pyridine - CAS:216766-05-1 - Abovchem [abovchem.com]
- 3. 2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid(1218790-66-9 ), Pure Chemistry Scientific Inc. _Sell Information_Chemical Cloud Database [chemcd.com]
- 4. pubs.acs.org [pubs.acs.org]
troubleshooting side reactions in 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the common mechanistic and operational bottlenecks encountered during the synthesis of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol .
Instead of treating the synthesis as a rigid recipe, this guide dissects the thermodynamics and kinetics of the reactions involved. By understanding the "why" behind the chemical behaviors, you can better troubleshoot side reactions and adapt your experimental design.
I. Fundamental Strategy & Workflow Analysis
When targeting 2-ethoxy-5-(trifluoromethyl)pyridin-3-ol, researchers typically choose between two primary starting materials. The route you select fundamentally dictates the side reactions you will encounter.
-
The Direct Route : Starting from commercially available 2-chloro-5-(trifluoromethyl)pyridin-3-ol[1] and attempting a direct Nucleophilic Aromatic Substitution (S
Ar) with sodium ethoxide. -
The Modular Route (Industry Standard) : Starting from 3-bromo-2-chloro-5-(trifluoromethyl)pyridine, performing the S
Ar ethoxylation first, followed by a Palladium-catalyzed Miyaura borylation and subsequent hydrogen peroxide oxidation.
Fig 1: Workflow comparison showing the failure of direct SNAr versus the successful modular route.
II. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does direct ethoxylation of 2-chloro-5-(trifluoromethyl)pyridin-3-ol result in unreacted starting material, even after prolonged heating?
A1: This is a classic example of competing electronic effects. In a standard S
Q2: During the Pd-catalyzed Miyaura borylation (Modular Route, Step 2), my major product is the protodebrominated 2-ethoxy-5-(trifluoromethyl)pyridine instead of the desired boronate. How do I prevent this?
A2: You are experiencing competitive hydrodehalogenation, which occurs when the organopalladium(II) intermediate intercepts a proton source rather than undergoing transmetalation with the diboron reagent. While base is essential to promote the transmetalation between the Pd(II)-Ar complex and B
Q3: In the final oxidation step (conversion of the C3-boronate ester to the C3-hydroxyl), I observe heavy baseline degradation and N-oxide formation.
A3: Oxidation of aryl boronic esters to phenols using H
III. Quantitative Data: Base & Solvent Effects on Borylation Yield
To help you optimize the Miyaura borylation step (converting 3-bromo-2-ethoxy-5-(trifluoromethyl)pyridine to the boronate ester), we have compiled the side-reaction profiles of various systems[6].
| Solvent System | Base & Condition | Protodehalogenation (%) | Unreacted S.M. (%) | Desired Boronate Yield (%) |
| DMF | KOAc (Bench-grade / Wet) | > 45% | < 10% | < 30% |
| 1,4-Dioxane | KOAc (Oven-dried, under Ar) | < 5% | < 5% | > 85% |
| THF | NEt | 15% | 80% | 0% (Failed transmetalation) |
| Solvent-Free | Mechanochemical Milling | < 2% | < 2% | > 90% |
IV. Self-Validating Experimental Protocols (Modular Route)
This two-step sequence is designed to guarantee the structural integrity of your intermediates. We utilize self-validating checkpoints so you do not carry impure material into sensitive catalytic cycles.
Protocol A: S Ar Ethoxylation of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
Objective: Synthesize 3-bromo-2-ethoxy-5-(trifluoromethyl)pyridine.
-
Setup: In a flame-dried 100 mL round-bottom flask under Argon, dissolve 3-bromo-2-chloro-5-(trifluoromethyl)pyridine (10.0 mmol) in anhydrous Ethanol (30 mL).
-
Reaction: Cool the mixture to 0 °C. Dropwise, add a freshly prepared solution of Sodium Ethoxide (12.0 mmol, 1.2 eq, 21 wt% in EtOH).
-
Heating: Attach a reflux condenser and heat the reaction mixture to 65 °C for 4 hours.
-
Validation Checkpoint (Self-Validation): Pull a 50
L aliquot, quench in 1 mL H O / 1 mL EtOAc. Run a TLC (Hexanes:EtOAc 9:1). The starting material ( , dark UV spot) must be entirely consumed, replaced by a slightly lower spot ( ). If starting material remains, add 0.2 eq NaOEt and heat for 1 additional hour. -
Workup: Concentrate the ethanol under reduced pressure. Partition the residue between EtOAc and Water. Wash the organic layer with brine, dry over Na
SO , and evaporate to yield the pure ethoxylated intermediate as a pale yellow oil.
Protocol B: One-Pot Pd-Borylation & Oxidation
Objective: Synthesize the final 2-ethoxy-5-(trifluoromethyl)pyridin-3-ol.
-
Borylation Setup: In a Schlenk tube, combine the intermediate from Protocol A (5.0 mmol), B
pin (6.0 mmol), strictly anhydrous KOAc (15.0 mmol), and Pd(dppf)Cl (0.15 mmol, 3 mol%). -
Degassing: Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed 1,4-Dioxane (20 mL). Heat to 85 °C for 6 hours.
-
Validation Checkpoint (Self-Validation): Perform an LCMS on a crude aliquot. You must observe the disappearance of the brominated isotope pattern (M/M+2 roughly 1:1) and the appearance of the boronate ester mass (
peak). Do not proceed to oxidation if protodehalogenation ( ) exceeds 10%; this indicates wet base. -
Oxidation: Cool the vessel to 0 °C in an ice bath. Dilute with THF (10 mL). Slowly add an aqueous solution of 3M NaOH (10 mL), followed by the dropwise addition of 30% H
O (15.0 mmol). Strictly maintain internal temp < 5 °C. -
Quench & Isolation: After 2 hours of vigorous stirring at 0 °C, quench the excess peroxide cautiously with saturated aqueous Na
S O . Adjust the aqueous pH to ~5.5 using 1M HCl to protonate the resulting pyridinol. Extract with EtOAc, dry, and purify via flash chromatography to isolate 2-ethoxy-5-(trifluoromethyl)pyridin-3-ol as a solid.
References
Sources
- 1. 2-chloro-5-(trifluoromethyl)pyridin-3-ol 95% | CAS: 1196153-98-6 | AChemBlock [achemblock.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
Welcome to the technical support center for the synthesis and optimization of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to navigate the complexities of this synthesis and achieve optimal results.
Introduction
2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The unique substitution pattern, featuring an electron-donating ethoxy group, a strongly electron-withdrawing trifluoromethyl group, and a nucleophilic hydroxyl group, presents a distinct set of synthetic challenges. This guide will explore potential synthetic strategies and provide solutions to common issues encountered during the optimization of its preparation.
Proposed Synthetic Strategies
Given the absence of a direct, established protocol in the current literature, we propose two plausible synthetic routes based on well-established pyridine synthesis methodologies. These routes form the basis for our troubleshooting guide.
Route A: Bohlmann-Rahtz Pyridine Synthesis
This classical method allows for the construction of the pyridine ring from acyclic precursors.[1] For the target molecule, a plausible approach involves the condensation of a β-enaminone with a trifluoromethyl-substituted α,β-ynone.[2][3]
Route B: Functionalization of a Pre-formed Pyridine Ring
This strategy involves the synthesis of a 2-ethoxy-5-(trifluoromethyl)pyridine intermediate, followed by the introduction of the hydroxyl group at the C3 position. A potential method for this hydroxylation is the photo-rearrangement of the corresponding pyridine N-oxide.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol, categorized by the proposed synthetic routes.
Route A: Bohlmann-Rahtz Pyridine Synthesis
Problem 1: Low yield of the aminodiene intermediate in the initial condensation step.
-
Question: My initial Michael addition of the enaminone to the trifluoromethyl-α,β-ynone is sluggish and results in a low yield of the desired aminodiene intermediate. What are the likely causes and how can I improve the yield?
-
Answer:
-
Causality: The electrophilicity of the ynone and the nucleophilicity of the enaminone are critical. The electron-withdrawing trifluoromethyl group should activate the ynone for Michael addition. However, steric hindrance or improper reaction conditions can impede the reaction. The stability of the enaminone is also crucial; it can decompose or undergo side reactions if not handled correctly.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the enaminone and ynone are of high purity. Impurities can inhibit the reaction or lead to side products. Enaminones can be sensitive to moisture and should be prepared fresh if possible.
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction rate. While non-polar solvents like toluene are common, exploring more polar aprotic solvents such as THF or acetonitrile might enhance the reaction rate. Protic solvents like ethanol can also be effective, sometimes in the presence of an acid catalyst.[1]
-
Temperature Optimization: While these reactions are often run at room temperature, gentle heating (40-60 °C) might be necessary to overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Catalysis: The addition of a Lewis acid catalyst, such as ZnBr₂, has been shown to promote the Bohlmann-Rahtz reaction with trifluoromethyl-α,β-ynones.[3] The catalyst can activate the ynone towards nucleophilic attack.
-
-
Problem 2: Inefficient cyclodehydration of the aminodiene intermediate.
-
Question: I have successfully isolated the aminodiene intermediate, but the subsequent thermal cyclodehydration to the pyridine ring is giving a low yield, with significant charring or decomposition. How can I optimize this step?
-
Answer:
-
Causality: The cyclodehydration step often requires high temperatures to facilitate the necessary E/Z isomerization of the diene for cyclization to occur.[1] However, the presence of the trifluoromethyl group can increase the propensity for decomposition at elevated temperatures.
-
Troubleshooting Steps:
-
Acid Catalysis: The use of an acid catalyst can significantly lower the required temperature for cyclodehydration.[5] Acetic acid is a common choice. Solid acid catalysts like Amberlyst 15 can also be employed for easier removal.
-
Microwave Irradiation: Microwave-assisted synthesis can be highly effective for this transformation, often reducing reaction times and improving yields by providing rapid and uniform heating.[6]
-
Flow Chemistry: For larger scale synthesis, a flow reactor can offer precise temperature control and short residence times at high temperatures, minimizing decomposition.[6]
-
Solvent Choice: A high-boiling point, inert solvent such as Dowtherm A or xylenes is typically used for thermal cyclizations. Ensure the solvent is thoroughly degassed to prevent oxidation at high temperatures.
-
-
Workflow for Bohlmann-Rahtz Synthesis Troubleshooting
Caption: Troubleshooting workflow for the Bohlmann-Rahtz synthesis.
Route B: C3-Hydroxylation of a Pyridine Ring
Problem 3: Poor yield in the N-oxidation of 2-ethoxy-5-(trifluoromethyl)pyridine.
-
Question: My attempt to synthesize the pyridine N-oxide precursor is resulting in a low yield. What are the best practices for this oxidation?
-
Answer:
-
Causality: The nitrogen atom in the pyridine ring is electron-deficient due to the presence of the trifluoromethyl group, making it less susceptible to oxidation. Incomplete reaction or harsh conditions leading to decomposition are common issues.
-
Troubleshooting Steps:
-
Choice of Oxidant: While m-CPBA is a common oxidant, for electron-deficient pyridines, more powerful reagents might be necessary. A mixture of hydrogen peroxide in acetic acid, or urea-hydrogen peroxide complex with a catalyst like methyltrioxorhenium (MTO), can be more effective.
-
Reaction Time and Temperature: These oxidations can be slow. Allow for sufficient reaction time (24-48 hours) and monitor progress carefully. Gentle heating (40-50 °C) may be required, but be cautious of potential decomposition.
-
Stoichiometry: Use a slight excess of the oxidizing agent (1.1-1.5 equivalents) to drive the reaction to completion.
-
-
Problem 4: Low conversion or multiple products in the photochemical rearrangement of the pyridine N-oxide.
-
Question: The photochemical reaction to introduce the hydroxyl group at the C3 position is not working well. I'm either recovering starting material or getting a complex mixture of products. How can I improve the selectivity and yield?
-
Answer:
-
Causality: The photochemical rearrangement of pyridine N-oxides is a complex process involving several intermediates.[4] The efficiency and regioselectivity are highly dependent on the wavelength of light, the solvent, and the presence of acids or bases. The electronic nature of the substituents can also influence the outcome.
-
Troubleshooting Steps:
-
Wavelength of Light: Ensure you are using the correct wavelength of UV light. A broadband UV source is often used, but specific wavelengths might be more effective. Consult literature on similar rearrangements for guidance.[4]
-
Solvent and pH: The reaction is often performed in an aqueous acidic medium. The acid is thought to promote the final, irreversible epoxide opening to the desired hydroxypyridine.[4] Experiment with different acids (e.g., sulfuric acid, hydrochloric acid) and their concentrations.
-
Degassing: Oxygen can quench the excited state of the N-oxide, so it is crucial to thoroughly degas the solvent before starting the irradiation.
-
Reaction Time and Monitoring: Photochemical reactions can be slow and should be monitored carefully by TLC or LC-MS. Prolonged irradiation can lead to the formation of byproducts.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the Bohlmann-Rahtz synthesis of the target molecule?
A1: The ideal starting materials would be a β-ethoxy enaminone and 4,4,4-trifluoro-2-butyn-1-one. The enaminone can be synthesized from the corresponding β-ketoester and ammonia or an amine.[7]
Q2: How can I purify the final product, 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol?
A2: Pyridinols can be challenging to purify due to their amphoteric nature and high polarity.
-
Column Chromatography: Standard silica gel chromatography can be effective, but may require a polar eluent system (e.g., ethyl acetate/methanol or dichloromethane/methanol). Tailing can be an issue; adding a small amount of acetic acid or triethylamine to the eluent can sometimes improve peak shape.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for obtaining high purity material.
-
Acid/Base Extraction: You can exploit the amphoteric nature of the product. Dissolve the crude material in an organic solvent and extract with a dilute aqueous base (e.g., NaHCO₃) to isolate the product in the aqueous layer as its salt. After washing the aqueous layer with an organic solvent to remove non-acidic impurities, carefully acidify the aqueous layer to precipitate the pure product, which can then be collected by filtration or extracted back into an organic solvent.
Q3: Are there any safety concerns I should be aware of during this synthesis?
A3: Yes, several safety precautions should be taken:
-
Trifluoromethylated Compounds: Many organofluorine compounds have biological activity and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Oxidizing Agents: Reagents like m-CPBA and hydrogen peroxide are strong oxidizers and should be handled with caution.
-
Photochemical Reactions: UV radiation is harmful. Ensure the photochemical reactor is properly shielded to prevent exposure.
Q4: Can I use a different alkoxy group instead of ethoxy?
A4: Yes, the synthetic routes described should be amenable to other alkoxy groups (e.g., methoxy, isopropoxy). The choice of the corresponding β-alkoxy enaminone in Route A or the starting 2-alkoxy-5-(trifluoromethyl)pyridine in Route B would need to be adjusted accordingly. The steric bulk of the alkoxy group may influence reaction rates.
Experimental Protocols
Protocol 1: Bohlmann-Rahtz Synthesis (Hypothetical Optimized Conditions)
-
Step 1: Condensation
-
To a solution of β-ethoxy enaminone (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere (argon or nitrogen), add ZnBr₂ (0.2 eq).
-
Cool the mixture to 0 °C and add a solution of 4,4,4-trifluoro-2-butyn-1-one (1.1 eq) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting enaminone is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude aminodiene intermediate.
-
-
Step 2: Cyclodehydration
-
Dissolve the crude aminodiene in glacial acetic acid (0.1 M).
-
Heat the solution to reflux (around 118 °C) for 4-8 hours, monitoring the formation of the pyridine product by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purify the crude product by column chromatography.
-
Data Summary for Bohlmann-Rahtz Synthesis
| Parameter | Recommended Condition | Rationale |
| Condensation Catalyst | ZnBr₂ (0.2 eq) | Activates the ynone for Michael addition.[3] |
| Condensation Solvent | Anhydrous THF | Aprotic solvent to avoid side reactions. |
| Cyclodehydration Catalyst | Glacial Acetic Acid | Lowers the temperature required for cyclization.[5] |
| Cyclodehydration Temp. | Reflux (~118 °C) | Provides sufficient energy for cyclization. |
Protocol 2: C3-Hydroxylation via N-Oxide Rearrangement (Hypothetical Optimized Conditions)
-
Step 1: N-Oxidation
-
Dissolve 2-ethoxy-5-(trifluoromethyl)pyridine (1.0 eq) in glacial acetic acid (0.5 M).
-
Add 30% aqueous hydrogen peroxide (3.0 eq).
-
Heat the mixture to 60-70 °C for 24-48 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature, and carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Neutralize with solid NaHCO₃ and extract with dichloromethane. The combined organic layers are dried and concentrated to give the crude N-oxide.
-
-
Step 2: Photochemical Rearrangement
-
Prepare a 0.05 M solution of the crude N-oxide in 1 M aqueous sulfuric acid.
-
Thoroughly degas the solution by bubbling argon through it for 30 minutes.
-
Irradiate the solution with a high-pressure mercury lamp in a quartz immersion well reactor for 6-12 hours, maintaining the temperature at 20-25 °C with a cooling system.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, carefully neutralize the solution with a cold aqueous NaOH solution.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
Logical Relationship for C3-Hydroxylation
Sources
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β - ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. interchim.fr [interchim.fr]
- 7. Enaminone synthesis by amination [organic-chemistry.org]
Technical Support Center: Isolation and Purification of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
Here is a comprehensive technical support guide designed for researchers and scientists dealing with the isolation and purification of highly functionalized fluorinated pyridines.
Physicochemical Profiling & The Causality of Chromatographic Behavior
To successfully purify 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol, we must first deconstruct its stereoelectronic profile. This molecule presents a trifecta of chromatographic challenges:
-
Amphoteric Hydrogen Bonding: The heavily electron-withdrawing
group at the C5 position increases the acidity of the C3-hydroxyl group. Conversely, the C2-ethoxy group sterically hinders the pyridine nitrogen but pushes electron density into the ring system. This creates a strong dipole and robust inter-molecular hydrogen-bond donor/acceptor networks.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Silanol Affinity: When subjected to normal-phase silica gel, the acidic C3-OH and the basic pyridine nitrogen interact aggressively with free surface silanols, leading to severe peak tailing and irreversible adsorption[1].
-
Volatility: Like many small highly fluorinated aromatics, this compound exhibits a higher-than-expected vapor pressure, making it prone to sublimation or evaporative loss during standard concentration workflows.
Mechanistic Workflow for Optimized Recovery
The following diagram illustrates the self-validating purification logic designed to bypass silanol-induced streaking while preventing the thermal degradation or volatilization of the product.
Fig 1. Logical workflow for the purification and isolation of fluorinated pyridinols.
Frequently Asked Questions (Troubleshooting)
Q: My product is streaking severely on normal-phase TLC (Hexane/EtOAc), making flash chromatography impossible. How do I resolve this?
A: Streaking is caused by the zwitterionic character of the pyridinol interacting with un-endcapped silanols. You must suppress the ionization. Solution: Add
Q: I achieved good separation on my column, but my final isolated yield is drastically lower than my calculated mass. Where is my product going?
A: 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol is susceptible to volatilization due to the lipophilic
Q: I am trying to separate my target product from the unreacted 2-chloro-5-(trifluoromethyl)pyridin-3-ol starting material, but they co-elute on silica. What is the next step?
A: The ethoxy and chloro substitutions have remarkably similar retention factors (
Experimental Methodologies: Self-Validating Protocols
Protocol A: Modified Normal-Phase Flash Chromatography
Use this for bulk crude purification to remove polar baseline impurities and polymeric byproducts.
-
Stationary Phase Preparation: Select high-purity silica gel (230–400 mesh). Do NOT use basic alumina, as it will irreversibly bind the acidic C3-OH.
-
Solvent System: Prepare an eluent of Hexanes/Ethyl Acetate (gradient from 90:10 to 60:40) spiked uniformly with
Glacial Acetic Acid. -
Dry Loading (Critical): Dissolve the crude reaction mixture in minimal dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate to a free-flowing powder. This prevents the "oiling out" that occurs when ethoxy-pyridines are applied neat[3].
-
Elution & Monitoring: Run the column gradient. Monitor fractions via TLC containing the same
AcOH modifier. Visualize under short-wave UV ( ). -
Azeotropic Drying: After pooling pure fractions, the residual acetic acid must be removed. Add toluene (
) and co-evaporate at on a rotary evaporator to pull off the acid azeotropically without overheating the target molecule.
Protocol B: Preparative RP-HPLC for Isomer/Starting Material Separation
Use this if positional isomers or structurally similar halogenated precursors persist.
-
Column Selection: Utilize a fully endcapped C18 analytical/preparative column (e.g.,
, pore size). Low silanol activity columns (like Newcrom R1) are highly recommended for fluorinated pyridines[2]. -
Mobile Phase Geometry:
-
Buffer A:
with Formic Acid (FA). -
Buffer B: Acetonitrile (
) with Formic Acid. (Note: Avoid Phosphoric acid if downstream MS validation is required).
-
-
Gradient: Run a shallow gradient from
to over 20 minutes. The ethoxy derivative will elute later than the more polar impurities but earlier than highly lipophilic unreacted multi-halogenated species. -
Lyophilization: Instead of rotovapping the aqueous HPLC fractions (which requires prolonged high heat), freeze the pooled fractions and lyophilize (freeze-dry) to recover the pure solid compound.
Fig 2. Mechanistic pathway of H-bond disruption using acidic modifiers in chromatography.
Quantitative Data Summary
The table below summarizes the quantitative constraints and expected outcomes when shifting between Normal Phase and Reverse Phase methodologies for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol.
| Parameter | Normal-Phase Flash (Modified) | Reverse-Phase Prep-HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | C18, Endcapped ( |
| Mobile Phase | Hex/EtOAc + 1% Acetic Acid | |
| Elution Mode | Step Gradient (10% to 40% EtOAc) | Linear Gradient (30% to 70% B) |
| Sample Loading | Dry loading (Silica powder) | Liquid Injection (in initial mobile phase) |
| Major Application | Bulk separation from tars/polymers | Precision separation of chloro-isomers |
| Concentration Temp. | Lyophilization (Freeze-drying) | |
| Expected Purity | ||
| Expected Yield |
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]
-
Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]
-
Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI. Available at:[Link]
Sources
Technical Support Center: Stabilizing 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol in Solution
Welcome to the dedicated technical support center for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve potential stability challenges encountered when working with this compound in solution. Leveraging fundamental chemical principles and insights from related pyridine derivatives, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses common initial observations and provides immediate guidance.
Q1: My solution of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol is changing color (e.g., turning yellow or brown) over a short period. What is happening?
A1: Color change is a common indicator of degradation, likely due to oxidation or photodegradation. The pyridinol ring system can be susceptible to oxidation, forming colored byproducts. Exposure to ambient light can also initiate degradation pathways.
-
Immediate Action: Protect your solution from light by using amber vials or wrapping your container in aluminum foil.[1] Purge the headspace of your container with an inert gas like argon or nitrogen to minimize contact with oxygen.[2]
Q2: I'm observing a loss of compound potency or concentration in my stock solution over time, even when stored at low temperatures. What are the likely causes?
A2: Gradual loss of the parent compound can be attributed to several factors, including slow degradation due to pH, hydrolysis, or reaction with solvent impurities. The stability of pyridinol compounds can be highly dependent on the pH of the solution.
-
Immediate Action: Verify the pH of your solvent and consider buffering your solution. For many phenolic compounds, a slightly acidic pH (e.g., pH 4-6) can enhance stability by keeping the hydroxyl group protonated. Also, ensure you are using high-purity, anhydrous solvents.
Q3: I'm seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after preparing a fresh solution. What could these be?
A3: The appearance of new peaks suggests either rapid degradation or the presence of impurities in your starting material. If the peaks grow over time, degradation is the likely cause. Potential degradation products could arise from the hydrolysis of the ethoxy group or oxidation of the pyridine ring.
-
Immediate Action: Perform a time-course analysis of your solution, injecting it onto your chromatography system at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to monitor the growth of these new peaks relative to the parent compound. This will help confirm if you are observing degradation.
II. In-Depth Troubleshooting Guides
This section provides detailed, cause-and-effect explanations for common stability issues and systematic approaches to their resolution.
Guide 1: Investigating and Mitigating Oxidative Degradation
Oxidative degradation is a primary concern for hydroxypyridine derivatives. The pyridine ring can be oxidized, and the presence of the electron-donating hydroxyl and ethoxy groups can increase this susceptibility.
-
Solution discoloration (yellow, brown, or even pink).
-
Appearance of new, often broader, peaks in HPLC analysis.
-
A gradual decrease in the main peak's area over time.
| Potential Cause | Explanation | Recommended Action |
| Dissolved Oxygen | Oxygen dissolved in the solvent can react with the compound, especially when catalyzed by trace metal ions. | Degas your solvent: Use methods like sparging with nitrogen or argon, or sonication under vacuum before preparing your solution. |
| Headspace Oxygen | Oxygen in the vial's headspace will continuously dissolve into the solution, promoting oxidation. | Use an inert atmosphere: After preparing the solution, flush the vial's headspace with an inert gas before sealing.[2] For long-term storage, consider using ampules sealed under vacuum or inert gas. |
| Peroxide Impurities in Solvents | Solvents like THF and diethyl ether can form explosive peroxides over time, which are also strong oxidizing agents. | Use fresh, high-purity solvents: Purchase solvents in small quantities and use them promptly. Test for peroxides in older solvent bottles before use. |
| Trace Metal Contamination | Metal ions (e.g., iron, copper) can catalyze oxidative reactions. | Use chelating agents: If metal contamination is suspected, the addition of a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can sequester metal ions and improve stability.[3] |
This protocol uses forced degradation to quickly assess the oxidative stability of your compound.
-
Preparation: Prepare a 1 mg/mL solution of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol in your chosen solvent.
-
Control Sample: Transfer 1 mL of the solution to a sealed HPLC vial. This is your T=0 control.
-
Oxidative Stress: To another 1 mL of the solution, add a small volume of 3% hydrogen peroxide solution (e.g., 10 µL).
-
Incubation: Store both the control and the stressed sample at room temperature, protected from light.
-
Analysis: Analyze both samples by HPLC or LC-MS at various time points (e.g., 1, 4, 8, and 24 hours).
-
Evaluation: Compare the chromatograms. A significant decrease in the parent peak area and the appearance of new peaks in the peroxide-treated sample confirm susceptibility to oxidation.
Guide 2: Managing pH-Dependent Stability and Hydrolysis
The stability of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol is likely to be highly pH-dependent due to the acidic phenolic hydroxyl group and the basic pyridine nitrogen. Extreme pH values can catalyze hydrolysis of the ethoxy group to an alcohol, or lead to other rearrangements.
-
Rapid degradation in unbuffered aqueous solutions or solutions containing acidic or basic additives.
-
Appearance of a specific new peak in the chromatogram that corresponds to the hydrolyzed product.
| Potential Cause | Explanation | Recommended Action |
| Acid-Catalyzed Hydrolysis | In highly acidic conditions (pH < 3), the ethoxy group can be hydrolyzed to ethanol and 2-hydroxy-5-(trifluoromethyl)pyridin-3-ol. | Use a suitable buffer: If working in aqueous media, use a buffer system to maintain a stable pH, preferably in the slightly acidic to neutral range (e.g., pH 4-7). Acetate or phosphate buffers are common choices. |
| Base-Catalyzed Degradation | In basic conditions (pH > 8), the phenolic hydroxyl group will be deprotonated, forming a phenoxide. This can increase the electron density of the ring, potentially making it more susceptible to oxidation or other reactions. | Avoid basic conditions: Unless experimentally required, avoid dissolving or storing the compound in basic solutions. If basic conditions are necessary, prepare solutions fresh and use them immediately. |
This protocol will help you determine the optimal pH range for your compound's stability.
-
Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation Samples: In separate vials, add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Incubation: Store the vials at a controlled temperature (e.g., 4°C or room temperature), protected from light.
-
Analysis: Analyze each sample by HPLC at T=0 and subsequent time points (e.g., 24, 48, 72 hours).
-
Evaluation: Plot the percentage of the remaining parent compound against pH at each time point to identify the pH range with the highest stability.
Guide 3: Preventing Photodegradation
Many aromatic and heterocyclic compounds are sensitive to light, particularly UV radiation. The energy from light can promote electrons to excited states, leading to bond cleavage and degradation.
-
Degradation occurs much faster in ambient light compared to when stored in the dark.
-
Solution may change color upon exposure to light.
| Potential Cause | Explanation | Recommended Action |
| UV/Visible Light Exposure | Energy from ambient laboratory light or sunlight can be absorbed by the molecule, initiating photochemical reactions. | Protect from light at all times: Use amber glass vials or containers.[1] If using clear containers, wrap them in aluminum foil. Conduct experiments under reduced light conditions where possible. |
This is a simplified version of the photostability testing outlined in ICH Q1B guidelines.
-
Sample Preparation: Prepare your solution and divide it into two identical, clear glass vials.
-
Control: Wrap one vial completely in aluminum foil to serve as the "dark" control.
-
Exposure: Place both vials in a location where they will be exposed to consistent laboratory light. For a more controlled experiment, a photostability chamber can be used.
-
Analysis: Analyze the contents of both vials by HPLC at T=0 and after a set period of exposure (e.g., 24 or 48 hours).
-
Evaluation: A significantly greater loss of the parent compound in the light-exposed sample compared to the dark control indicates photosensitivity.
III. Visualization of Workflows and Pathways
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol based on its chemical structure.
Caption: Potential degradation pathways for the target compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve stability issues.
Sources
Technical Support Center: Purification of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL
Welcome to the technical support guide for the purification of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process. Our goal is to equip you with the knowledge to optimize your purification strategies and ensure the highest possible purity of your final product.
Section 1: Understanding the Compound and Potential Impurities
2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL is a substituted pyridine derivative. The presence of a basic pyridine ring, a hydroxyl group, an ethoxy group, and a trifluoromethyl group gives it a unique combination of chemical properties that can present specific challenges during purification.
Common Impurities
Impurities in your sample can originate from several sources, including unreacted starting materials, byproducts from the synthesis, and degradation products. Understanding the likely impurities is the first step in designing an effective purification strategy.
Potential Impurities May Include:
-
Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Isomeric Byproducts: The synthesis of substituted pyridines can sometimes yield isomers where the functional groups are in different positions on the pyridine ring.[1] These can be particularly challenging to separate due to their similar chemical properties.
-
Over-alkylation or Under-alkylation Products: If the ethoxy group is introduced via an alkylation reaction, you might see products with no ethoxy group or multiple ethoxy groups.
-
Hydrolysis Products: The ethoxy group can be susceptible to hydrolysis under certain conditions, leading to the corresponding diol.
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be present.
-
Reagents: Traces of reagents used in the synthesis may persist.
Physicochemical Properties of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL
A clear understanding of the target compound's properties is crucial for selecting the appropriate purification method.
| Property | Value/Description | Significance for Purification |
| Molecular Weight | 207.14 g/mol | Influences diffusion rates in chromatography and volatility. |
| Appearance | Typically a solid at room temperature.[2] | Enables the use of recrystallization as a primary purification technique. |
| pKa | The pyridine nitrogen is weakly basic, and the hydroxyl group is weakly acidic. | Allows for manipulation of solubility through pH adjustment (acid-base extraction).[3] |
| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and DMSO.[2] Solubility in nonpolar solvents is expected to be lower. Water solubility is likely limited but may be enhanced at acidic or basic pH. | Critical for selecting appropriate recrystallization solvents and chromatographic mobile phases. |
| Stability | Generally stable under normal storage conditions.[4] However, prolonged exposure to strong acids or bases may cause degradation. | Dictates the conditions to be avoided during purification and storage. |
Section 2: Troubleshooting and FAQs
This section addresses common issues encountered during the purification of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil, but I expected a solid. What should I do?
A1: An oily product can be due to the presence of impurities that depress the melting point or residual solvent.
-
Troubleshooting Steps:
-
Remove Residual Solvent: Ensure all solvent from the work-up has been thoroughly removed under high vacuum, possibly with gentle heating.
-
Trituration: Try adding a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. This can often induce crystallization of the desired product while the impurities remain dissolved.
-
Attempt a "mini-recrystallization": Take a small portion of the oil and try dissolving it in a minimal amount of a hot solvent and then cooling it slowly to see if crystals form.[5][6]
-
Q2: I'm seeing significant tailing of my product spot on a silica gel TLC plate. How can I improve the separation?
A2: Tailing on silica gel is a common issue with basic compounds like pyridines due to their interaction with the acidic silanol groups on the silica surface.[3]
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of a base like triethylamine or ammonia to your mobile phase.[3] This will neutralize the acidic sites on the silica gel and lead to more symmetrical peak shapes.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based reverse-phase column.
-
Check for Overloading: Tailing can also be a sign of overloading your TLC plate. Try spotting a more dilute solution of your sample.
-
Q3: My recrystallization is not working. Either nothing crystallizes out, or everything crashes out as an oil.
A3: Successful recrystallization depends heavily on the choice of solvent and the cooling rate.[7][8]
-
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal solvent should dissolve your compound well when hot but poorly when cold. You may need to screen several solvents or use a two-solvent system.[7] For a two-solvent system, dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution before cooling.
-
Control the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a seed crystal of the pure compound.[5][6]
-
Q4: After purification, my NMR spectrum still shows impurities. What are my next steps?
A4: If a single purification method is insufficient, a combination of techniques is often necessary.
-
Troubleshooting Steps:
-
Orthogonal Purification: If you initially used recrystallization, try column chromatography, or vice-versa. The two methods separate compounds based on different principles (solubility vs. polarity).
-
Acid-Base Extraction: This can be a powerful technique for separating your basic pyridine product from neutral or acidic impurities.[3] Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer. Then, basify the aqueous layer and extract your product back into an organic solvent.
-
Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high-resolution separation.
-
Section 3: Detailed Experimental Protocols
Here we provide step-by-step protocols for common purification techniques applicable to 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL.
Protocol 1: Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds.[5]
Objective: To purify the solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.
Materials:
-
Crude 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water or hexanes)
Procedure:
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring.[6] Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator under vacuum.
Protocol 2: Flash Column Chromatography
This technique is used to separate compounds based on their differential adsorption to a stationary phase.
Objective: To separate the target compound from impurities of different polarities.
Materials:
-
Crude 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL
-
Silica gel (or alumina)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, potentially with 0.5% triethylamine)
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Use TLC to determine an appropriate eluent system. The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Run the eluent through the column, collecting fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Section 4: Visualizing the Workflow
A logical workflow is essential for efficiently tackling purification challenges.
Caption: A decision-making workflow for purifying 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL.
Section 5: References
-
Taylor, R. T. (2005). 4-(Trifluoromethyl)Pyridine. R Discovery. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Saito, T., et al. (2020). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Retrieved from [Link]
-
University of Richmond. (n.d.). Recrystallization. University of Richmond Blogs. Retrieved from [Link]
-
Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Google Patents. (n.d.). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. Retrieved from
-
Jasperse, J. (n.d.). Recrystallization I. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024, May 5). Pyridine: Synthesis, Swiss-ADME and Applications. IJNRD. Retrieved from [Link]
-
Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(4), 205-218. Retrieved from [Link]
-
Chemical Society of Japan. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Retrieved from [Link]
-
Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]
-
Organic Syntheses. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Hydroxy-5-trifluoromethylpyridine | 33252-63-0 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
alternative catalysts for the synthesis of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL
Welcome to the dedicated technical support center for the synthesis of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol and related functionalized pyridinols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and a comparative analysis of alternative catalytic strategies.
Introduction
The synthesis of highly functionalized pyridinols, such as 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol, is a critical task in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmaceuticals. While traditional methods often rely on multi-step sequences, modern catalysis offers more direct and efficient routes. This guide explores established and alternative catalytic systems, providing not just protocols, but the scientific rationale behind them to empower you in your synthetic endeavors.
Part 1: The Standard Approach - Post-Cyclization Etherification
A common and logical approach to the target molecule is the etherification of a pre-formed 5-(trifluoromethyl)pyridin-3-ol intermediate. Palladium-catalyzed Buchwald-Hartwig C-O coupling is a powerful and well-established method for this transformation.
Conceptual Workflow: Buchwald-Hartwig O-Ethylation
Caption: Conceptual workflow for Buchwald-Hartwig O-Ethylation.
Troubleshooting Guide: Buchwald-Hartwig C-O Coupling
Q1: My reaction shows low or no conversion to the desired ether. What are the primary suspects?
A1: Low or no conversion in Buchwald-Hartwig reactions is a common issue that can often be resolved by systematically evaluating the following parameters:
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. Incomplete reduction of the Pd(II) precatalyst or oxidation of the active catalyst by trace oxygen can halt the reaction.
-
Solution: Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas for an extended period). Use a reliable Pd(II) precatalyst and ensure your phosphine ligand is not oxidized. The reaction mixture turning black is a common sign of catalyst decomposition to palladium black.[1]
-
-
Inappropriate Base or Ligand: The choice of base and ligand is highly substrate-dependent. For C-O couplings, a strong, non-nucleophilic base is typically required to deprotonate the alcohol. The ligand must stabilize the palladium center and facilitate reductive elimination.
-
Solution: For pyridinols, which can be acidic, a base like cesium carbonate (Cs₂CO₃) is often effective. Screen a panel of ligands; for C-O bond formation, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or bidentate ligands like Xantphos are excellent starting points.[2]
-
-
Reagent Purity: Water is detrimental to the catalytic cycle. Impurities in the starting materials can also poison the catalyst.
-
Solution: Use anhydrous solvents and ensure your 5-(trifluoromethyl)pyridin-3-ol and ethylating agent are pure and dry.
-
Q2: I'm observing significant side product formation, particularly hydrodehalogenation of my ethylating agent or decomposition of my starting pyridinol. How can I mitigate this?
A2: Side reactions often compete with the desired reductive elimination step.
-
Hydrodehalogenation: This occurs when a β-hydride elimination pathway is favored over the C-O bond formation. While less common with ethylating agents than with longer alkyl chains, it can still be an issue.
-
Solution: Lowering the reaction temperature may disfavor this pathway. Additionally, ensure your base is not overly strong to the point of promoting E2 elimination from the ethylating agent.
-
-
Starting Material Decomposition: Pyridinols can be sensitive to the harsh, basic conditions and high temperatures of the reaction.
-
Solution: Consider a milder base or lower reaction temperature, though this may require a longer reaction time or a more active catalyst system.
-
Part 2: Alternative Catalytic Strategies
De novo synthesis, or the construction of the pyridine ring from acyclic precursors, offers a powerful alternative to the linear approach of functionalizing a pre-existing ring. These methods provide flexibility in introducing substituents at various positions from the outset.
Alternative 1: Palladium-Catalyzed De Novo Synthesis via "Anti-Wacker"-Type Cyclization
This elegant strategy builds the substituted 3-hydroxypyridine core through a palladium-catalyzed cyclization of a carefully designed acyclic precursor.[3][4]
Causality and Expertise: This method leverages the power of palladium catalysis to form a C-C bond and a C-N bond in a cascade process, followed by oxidation and elimination to achieve aromatization. The "anti-Wacker" terminology refers to the regioselectivity of the nucleophilic attack on the alkyne, which is opposite to that observed in the classic Wacker process. This approach is particularly advantageous for creating polysubstituted pyridines with high regiocontrol.[4]
This is a multi-step process:
-
Synthesis of the N-propargyl-N-tosyl-aminoaldehyde precursor: This precursor would be synthesized from an appropriate amino acid derivative, a propargyl alcohol, and would incorporate the trifluoromethyl and ethoxy functionalities in its backbone.
-
Pd(0)-Catalyzed Cyclization:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve the aminoaldehyde precursor (1.0 equiv) and an arylboronic acid (1.2 equiv) in methanol.
-
Add Pd(PPh₃)₄ (5 mol%) to the mixture.
-
Heat the reaction at 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, concentrate, and purify the resulting 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine by column chromatography.[4]
-
-
Oxidation and Elimination:
-
The purified tetrahydropyridine is then oxidized (e.g., using Dess-Martin periodinane) to the corresponding 3-oxo derivative.
-
Subsequent treatment with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) induces the elimination of the tosyl group, leading to the aromatic 3-hydroxypyridine product.[4]
-
Q1: The initial cyclization step is sluggish or fails. What are the critical parameters?
A1:
-
Catalyst and Ligand: The combination of Pd(PPh₃)₄ is reported to be effective. Ensure the catalyst is active. If this fails, screening other Pd(0) sources and phosphine ligands may be necessary.
-
Solvent: Methanol is reported as an effective solvent. Ensure it is anhydrous.
-
Purity of Precursor: The aldehyde functionality in the precursor is prone to oxidation or side reactions. Ensure it is pure before subjecting it to the cyclization conditions.
Q2: The final elimination step to form the aromatic ring gives a low yield.
A2:
-
Incomplete Oxidation: Ensure the intermediate tetrahydropyridine is fully oxidized to the enone before attempting the elimination. Monitor this step carefully by TLC.
-
Base Strength: DBU is a strong, non-nucleophilic base ideal for this type of elimination. Ensure it is of good quality and used in sufficient quantity.
Alternative 2: Copper-Catalyzed O-Arylation/Etherification
As a more cost-effective and less toxic alternative to palladium, copper-catalyzed Ullmann-type couplings have seen a resurgence for C-O bond formation.[5][6][7][8]
Causality and Expertise: Copper catalysts, particularly in the presence of specific ligands, can effectively mediate the coupling of alcohols with aryl halides.[5][6] For pyridinols, this presents a direct alternative to the Buchwald-Hartwig reaction. The choice of ligand is crucial to modulate the reactivity of the copper center and prevent catalyst deactivation.
| Catalyst System | Metal | Typical Ligand | Base | Solvent | Temperature (°C) | Pros | Cons |
| Buchwald-Hartwig | Pd | Biaryl Phosphines (e.g., RuPhos) | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | 80-110 | Broad scope, high yields | Cost of Pd and ligands, air-sensitivity |
| Ullmann-Type | Cu | Phenanthrolines, Diketones | K₂CO₃, Cs₂CO₃ | Dioxane, DMF | 100-140 | Lower cost, less toxic | Often requires higher temperatures, may have narrower scope |
-
In a sealable reaction tube, combine 5-(trifluoromethyl)pyridin-3-ol (1.0 equiv), an ethylating agent (e.g., ethyl iodide, 1.5 equiv), CuI (10 mol%), a suitable ligand (e.g., 2,2,6,6-tetramethylheptane-3,5-dione, 20 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add an anhydrous solvent such as dioxane.
-
Seal the tube and heat the reaction mixture to 110-130 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, filter through celite to remove insoluble copper salts, and then proceed with a standard aqueous workup and purification.[5][7]
Q1: The reaction is not proceeding to completion, even after extended heating.
A1:
-
Ligand Choice: The performance of copper catalysts is highly dependent on the ligand. For O-arylation of 3-hydroxypyridines, ligands like 2,2,6,6-tetramethylheptane-3,5-dione have been shown to be effective.[5][7] If this is not working, a screen of other common ligands for copper catalysis (e.g., phenanthroline derivatives) may be necessary.
-
Insolubility: The insolubility of the copper salts and the base can hinder the reaction. Ensure vigorous stirring. In some cases, a more polar solvent like DMF may be beneficial, but be mindful of potential side reactions at high temperatures.
-
Substrate Coordination: The pyridine nitrogen can coordinate to the copper catalyst, potentially inhibiting its activity. The ligand's role is to prevent this and stabilize the active catalytic species.
Alternative 3: Metal-Free Photochemical Synthesis
A novel, metal-free approach involves the photochemical rearrangement of a pyridine N-oxide to introduce a hydroxyl group at the C3 position.[9][10][11] This would be part of a longer synthetic route where the ethoxy and trifluoromethyl groups are already in place on the pyridine N-oxide precursor.
Causality and Expertise: This method relies on the photoexcitation of a pyridine N-oxide, which triggers a valence isomerization to form a highly strained oxaziridine intermediate. This intermediate can then rearrange to furnish the 3-hydroxypyridine.[12] This strategy avoids the use of transition metals entirely, which can be advantageous in pharmaceutical synthesis where metal contamination is a concern.
Caption: Workflow for photochemical C3-hydroxylation.
Q1: The reaction is giving a low yield of the desired 3-hydroxypyridine and multiple byproducts.
A1:
-
Wavelength and Reaction Time: The choice of irradiation wavelength is critical and should correspond to the absorbance maximum of the pyridine N-oxide.[11] Over-irradiation can lead to decomposition. Monitor the reaction progress carefully and stop it once the starting material is consumed.
-
Solvent and Additives: The solvent and any acid additives play a crucial role in promoting the desired rearrangement pathway. Acetic acid and fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to be effective.[11]
-
Regioselectivity: This reaction can sometimes yield a mixture of C2- and C3-hydroxylated products. The regioselectivity is influenced by the solvent and the electronic nature of the substituents on the pyridine ring. Optimization of the reaction conditions may be required to favor the desired C3 isomer.
Summary and Recommendations
Choosing the optimal catalytic strategy depends on several factors including the availability of starting materials, desired scale, and tolerance for potential metal impurities.
-
For a rapid and high-yielding final step from an available 5-(trifluoromethyl)pyridin-3-ol precursor, Buchwald-Hartwig C-O coupling is the most established and reliable method.
-
If a more cost-effective and less toxic metal catalyst is desired for the final etherification step, copper-catalyzed Ullmann-type coupling is a strong alternative, though it may require more optimization.
-
For a highly flexible de novo synthesis that allows for the construction of diverse analogues, the palladium-catalyzed "anti-Wacker" cyclization is a state-of-the-art approach.
-
If a metal-free synthesis is paramount, the photochemical route offers a novel, albeit potentially more complex, pathway that would need to be integrated into a larger synthetic plan.
This guide provides the foundational knowledge to explore these alternatives. Always consult the primary literature for detailed procedures and safety information. Our technical support team is available to discuss your specific challenges further.
References
-
Cai, C. Y., & Qin, T. (2025). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Synlett, 36(10), 1277-1282. [Link]
- BenchChem Technical Support Team. (2025).
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic letters, 9(4), 643–646. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Request PDF. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Ruthenium‐catalyzed synthesis of pyridines. (n.d.). ResearchGate. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643-646. [Link]
-
Ackermann, L., Lygin, A. V., & Hofmann, N. (2011). Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones through C–H/N–H Bond Functionalizations. Organic Letters, 13(13), 3278-3281. [Link]
-
Ackermann, L., Lygin, A. V., & Hofmann, N. (2011). Ruthenium-catalyzed oxidative synthesis of 2-pyridones through C-H/N-H bond functionalizations. Semantic Scholar. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Cai, C. Y., & Qin, T. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 146(35), 24257–24264. [Link]
-
Ito, K., Doi, T., & Tsukamoto, H. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. ResearchGate. [Link]
-
Ackermann, L., Lygin, A. V., & Hofmann, N. (2011). Ruthenium-catalyzed oxidative synthesis of 2-pyridones through C-H/N-H bond functionalizations. PubMed. [Link]
-
Altman, R. A. (2007). Recent advances in copper- and palladium-catalyzed carbon-heteroatom and carbon-carbon bond-formation. DSpace@MIT. [Link]
-
Ito, K., Doi, T., & Tsukamoto, H. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(5), 319. [Link]
-
Powers, D. C., & Ritter, T. (2011). High-Valent Organometallic Copper and Palladium in Catalysis. Topics in current chemistry, 302, 89–118. [Link]
-
C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2024). ResearchGate. [Link]
-
Cai, C. Y., & Qin, T. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. PubMed. [Link]
-
Cai, C. Y., & Qin, T. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 146(35), 24257–24264. [Link]
-
Cai, C. Y., & Qin, T. (2025). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Synlett, 36(10), 1277-1282. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Organ, M. G., et al. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 9(2), 340-343. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Kumar, S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2008-2016. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]
-
Ural Federal University. (2017). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. [Link]
-
Reddy, G. S. R., et al. (2019). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Advances, 9(33), 18882-18886. [Link]
-
Beier, P., et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 91(5), 2354–2366. [Link]
-
Cernohorska, L., et al. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Catalysts, 12(8), 920. [Link]
-
Wolfe, J. P., & Wolfe, S. A. (2011). Asymmetric Palladium-Catalysed Intramolecular Wacker-Type Cyclisations of Unsaturated Alcohols and Amino Alcohols. Current Organic Chemistry, 15(18), 3164–3182. [Link]
-
Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]
-
Reddy, G. S. R., et al. (2019). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Advances, 9(33), 18882-18886. [Link]
-
Beier, P., et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 9. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Technical Support Center: Navigating Scale-Up for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol Synthesis
Welcome to the technical support center for the synthesis and scale-up of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the production of this important chemical intermediate. Our focus is on bridging the gap between laboratory-scale success and efficient, scalable manufacturing.
Overview of the Synthetic Strategy
The synthesis of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol typically involves a multi-step process. A common and effective route begins with a trifluoromethyl-containing pyridine precursor, which is then functionalized to introduce the ethoxy and hydroxyl groups. One plausible pathway involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 2-position with ethoxide, followed by the introduction or unmasking of the hydroxyl group at the 3-position.
The trifluoromethyl group is often incorporated early in the synthesis, as direct trifluoromethylation of a pyridine ring can be challenging and may lead to issues with regioselectivity.[1][2] The synthesis of trifluoromethylpyridine (TFMP) derivatives can be achieved through various methods, including chlorine/fluorine exchange or by constructing the pyridine ring from a trifluoromethyl-containing building block.[1][3]
A generalized synthetic approach is outlined below:
Caption: Generalized synthetic workflow for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems that may arise during the scale-up of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol production.
Q1: We are observing low yields during the ethoxylation step (Step 1). What are the likely causes and how can we improve the conversion?
A1: Low yields in the nucleophilic aromatic substitution of 2-chloro-5-(trifluoromethyl)pyridine with sodium ethoxide are often multifactorial. Here's a breakdown of potential issues and their solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring towards nucleophilic attack, but kinetics can still be a limiting factor at a larger scale.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC-MS). Consider a moderate increase in reaction temperature, but be mindful of potential side reactions. Ensure your in-process controls (IPCs) confirm the consumption of the starting material before proceeding with the work-up.
-
-
Side Reactions:
-
Cause: Competitive side reactions can become more prominent at scale. One possibility is the formation of byproducts from the reaction of ethoxide with the solvent or impurities.
-
Solution: Use a high-purity, anhydrous grade of ethanol as the solvent. Ensure the sodium ethoxide is of good quality and free from excessive moisture, which could lead to the formation of hydroxypyridine impurities.
-
-
Mixing and Mass Transfer Limitations:
-
Cause: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction.[4]
-
Solution: Evaluate the reactor's agitation efficiency. For heterogeneous mixtures, ensure the solid sodium ethoxide is well-dispersed. The use of a co-solvent to improve solubility might be beneficial, but this would require process re-validation.
-
Q2: During the hydroxylation step (Step 2), we are seeing the formation of multiple unidentified impurities. How can we achieve a cleaner reaction profile?
A2: The introduction of a hydroxyl group onto a pyridine ring can be challenging. The choice of method is critical to minimizing byproduct formation.
-
Direct Oxidation:
-
Cause: If using strong oxidizing agents, over-oxidation or reaction at other positions on the pyridine ring can occur.
-
Solution: Explore milder and more selective hydroxylation methods. For instance, processes involving the conversion of a boronic ester to a hydroxyl group can offer higher selectivity.
-
-
Hydrolysis of a Precursor:
-
Cause: If the hydroxyl group is introduced via the hydrolysis of an ester or ether, incomplete hydrolysis or side reactions under the hydrolysis conditions (e.g., acidic or basic) can lead to impurities.
-
Solution: Optimize the hydrolysis conditions (catalyst, temperature, and time). Ensure the starting material for this step is of high purity to avoid carrying over impurities that might react under the hydrolysis conditions. A thorough wash of the organic layer during work-up to remove the acid or base catalyst is crucial.
-
Q3: The final product, 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol, is proving difficult to purify at scale. What are our options?
A3: Purification is a common bottleneck in scaling up chemical syntheses. Here are some strategies to consider:
-
Crystallization:
-
Challenge: The product may be an oil or have poor crystallization properties.
-
Troubleshooting:
-
Solvent Screening: Conduct a systematic screening of various solvents and solvent mixtures to find a system that promotes crystallization.
-
Seeding: If a small amount of crystalline material can be obtained, use it to seed the bulk solution.
-
Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the product is insoluble) to a solution of the product to induce precipitation.
-
-
-
Chromatography:
-
Challenge: While effective at the lab scale, column chromatography can be expensive and time-consuming for large quantities.
-
Troubleshooting:
-
Optimize Loading: Maximize the amount of crude product that can be purified on a given column by optimizing the mobile phase.
-
Alternative Stationary Phases: Explore different stationary phases that may offer better separation.
-
Simulated Moving Bed (SMB) Chromatography: For large-scale continuous purification, SMB can be a cost-effective alternative.
-
-
-
Distillation:
-
Challenge: The product may have a high boiling point or be thermally labile.
-
Troubleshooting:
-
Vacuum Distillation: Use high vacuum to lower the boiling point and minimize thermal degradation.
-
Wiped-Film Evaporation: For highly viscous or heat-sensitive materials, wiped-film evaporation provides a short residence time at high temperatures, reducing the risk of decomposition.
-
-
Q4: We have safety concerns regarding the exothermic potential of the ethoxylation reaction during scale-up. How should we approach this?
A4: Exotherm control is a critical safety consideration in process scale-up.[4]
-
Calorimetry Studies:
-
Action: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the rate of heat evolution. This data is essential for designing an adequate cooling system for the plant-scale reactor.
-
-
Dosing Control:
-
Action: Instead of adding the sodium ethoxide all at once, add it portion-wise or as a solution over a prolonged period. This allows the reactor's cooling system to manage the heat generated.
-
-
Emergency Planning:
-
Action: Develop a clear plan for managing a thermal runaway event, including the availability of a quenching agent and appropriate pressure relief systems.
-
Below is a decision-making workflow for troubleshooting common scale-up issues:
Caption: Troubleshooting workflow for synthesis scale-up.
Key Process Parameters and Data
The following table summarizes typical parameters for the ethoxylation of 2-chloro-5-(trifluoromethyl)pyridine. These should be considered as starting points for optimization.
| Parameter | Laboratory Scale (Exemplary) | Scale-Up Considerations |
| Solvent | Anhydrous Ethanol | Ensure solvent is of high purity and low water content. |
| Base | Sodium Ethoxide (solid or solution) | For large scale, a solution may be easier to handle and dose. |
| Temperature | 60-80 °C | Monitor for exotherms and ensure adequate cooling capacity. |
| Reaction Time | 4-8 hours | Monitor by IPC to determine endpoint. May be longer at scale. |
| Work-up | Aqueous quench, extraction | Ensure efficient phase separation at larger volumes. |
| Typical Yield | 75-85% | May decrease at scale without process optimization. |
| Typical Purity | >95% (after chromatography) | Aim for a process that allows for purification by crystallization. |
Experimental Protocol: Optimized Ethoxylation
This protocol provides a detailed methodology for the ethoxylation step, incorporating best practices for scalability.
Objective: To synthesize 2-Ethoxy-5-(trifluoromethyl)pyridine from 2-chloro-5-(trifluoromethyl)pyridine.
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Sodium ethoxide (21% solution in ethanol)
-
Anhydrous Ethanol
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted reactor with 2-chloro-5-(trifluoromethyl)pyridine and anhydrous ethanol.
-
Initial Agitation: Begin agitation and ensure the starting material is fully dissolved.
-
Controlled Addition of Base: Slowly add the sodium ethoxide solution to the reactor over 1-2 hours, maintaining the internal temperature below 70 °C.
-
Reaction Monitoring: Heat the reaction mixture to 75-80 °C and monitor the progress by HPLC until the starting material is <1% remaining.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Add toluene and agitate. Allow the phases to separate and remove the aqueous layer.
-
Washing: Wash the organic layer with brine.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or crystallization.
References
-
Umemoto, T., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 168-181. [Link]
-
Zhang, L., et al. (2019). A novel and efficient method for synthesis of polysubstituted trifluoromethylpyridine derivatives by the Bohlmann–Rahtz heteroannulation reaction. The Journal of Organic Chemistry, 85(1), 324-333. [Link]
- European Patent Office. (1999). Process for the preparation of 2-chloro-3-hydroxy pyridine. EP 0939079 B1.
-
Durham E-Theses. (2001). New functionalised 3-hydroxypyridines. [Link]
- Google Patents. (1977).
- Google Patents. (1990). Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. CN106008330A.
Sources
Navigating the Spectroscopic Maze: A Technical Support Guide for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
Welcome to the technical support center for the analysis of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to interpret its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Here, we will address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles to ensure the integrity of your experimental results.
I. Foundational Data: What to Expect from Your Spectra
Before troubleshooting, it's essential to have a baseline understanding of the expected spectral data for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol. The following tables provide predicted ¹H and ¹³C NMR chemical shifts and expected mass spectrometry data.
Table 1: Predicted ¹H and ¹³C NMR Data for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
| Assignment | ¹H NMR (Predicted, 400 MHz, CDCl₃) | ¹³C NMR (Predicted, 100 MHz, CDCl₃) |
| Ethoxy CH₃ | ~1.4 ppm (t, J ≈ 7.0 Hz, 3H) | ~15 ppm |
| Ethoxy CH₂ | ~4.2 ppm (q, J ≈ 7.0 Hz, 2H) | ~65 ppm |
| Pyridinol H-4 | ~7.5 ppm (d, J ≈ 2.5 Hz, 1H) | ~120 ppm (q, J(C-F) ≈ 3-4 Hz) |
| Pyridinol H-6 | ~8.1 ppm (d, J ≈ 2.5 Hz, 1H) | ~140 ppm (q, J(C-F) ≈ 3-4 Hz) |
| Pyridinol C-2 | - | ~160 ppm |
| Pyridinol C-3 | - | ~155 ppm |
| Pyridinol C-5 | - | ~122 ppm (q, J(C-F) ≈ 35-40 Hz) |
| CF₃ | - | ~124 ppm (q, J(C-F) ≈ 270-280 Hz) |
| Hydroxyl OH | ~5.0-6.0 ppm (br s, 1H) | - |
Note: The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature.
Table 2: Expected Mass Spectrometry Data (ESI+) for 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
| Ion | m/z (monoisotopic) | Notes |
| [M+H]⁺ | 224.06 | Protonated molecule |
| [M+Na]⁺ | 246.04 | Sodium adduct |
| [M+K]⁺ | 262.01 | Potassium adduct |
II. NMR Spectroscopy Troubleshooting
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows broad peaks for the pyridine ring protons. What could be the cause?
A1: Peak broadening in the aromatic region for pyridine-containing molecules can often be attributed to a few factors:
-
Proton Exchange: The hydroxyl proton can undergo slow to intermediate exchange with trace amounts of water or acid in your NMR solvent. This can lead to broadening of the adjacent aromatic proton signals.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.
-
Compound Aggregation: At higher concentrations, intermolecular hydrogen bonding can lead to aggregation, which can also result in broader peaks.
Q2: I don't see the hydroxyl (OH) proton in my ¹H NMR spectrum. Is my compound degrading?
A2: Not necessarily. The absence of a visible OH peak is a common occurrence and can be due to:
-
Deuterium Exchange: If you are using a protic deuterated solvent like methanol-d₄ or D₂O, the hydroxyl proton will rapidly exchange with deuterium, causing the peak to disappear or become a very broad, low-intensity signal that is difficult to distinguish from the baseline.
-
Very Broad Signal: In some aprotic solvents, if there is a significant amount of water present, the exchange can be fast enough to broaden the OH peak into the baseline. To confirm its presence, you can try adding a drop of D₂O to your NMR tube and re-acquiring the spectrum; the OH peak should disappear if it was present.
Q3: The chemical shifts of my pyridine protons are different from the predicted values. Should I be concerned?
A3: Minor deviations from predicted values are normal. The chemical environment of a molecule is sensitive to several factors that can influence chemical shifts[1][2]:
-
Solvent Effects: The polarity and aromaticity of the deuterated solvent can cause shifts in proton and carbon resonances.[3]
-
Concentration: As mentioned, higher concentrations can lead to aggregation and shifts in chemical values.
-
pH: The protonation state of the pyridine nitrogen can significantly affect the chemical shifts of the ring protons. Any acidic or basic impurities can alter the local pH.
Troubleshooting Guide: NMR Data
Scenario 1: Unexpected Splitting Patterns in the Aromatic Region
-
Issue: You observe more complex splitting than the expected doublets for the H-4 and H-6 protons.
-
Scientific Rationale: The trifluoromethyl (CF₃) group can exhibit through-space coupling to nearby protons, particularly H-4. This is known as a long-range J(H-F) coupling. While typically small (around 0.5-1.5 Hz), it can cause additional splitting or broadening of the H-4 signal.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected splitting patterns.
Scenario 2: Presence of Unidentified Peaks
-
Issue: Your spectrum contains peaks that do not correspond to the target molecule.
-
Scientific Rationale: These are likely impurities from the synthesis or the NMR solvent. Common laboratory solvents and reagents have well-documented chemical shifts.[4][5][6]
-
Troubleshooting Protocol:
-
Identify Solvent Residual Peaks: Compare your spectrum to a reference table of common NMR solvent impurities.[7] For example, residual chloroform (CHCl₃) in CDCl₃ appears at ~7.26 ppm, and water appears between 1.5-1.6 ppm.
-
Check for Common Reagents/Byproducts: Review your synthetic route and consider the chemical shifts of any starting materials, reagents, or potential side-products.
-
Run a Blank Spectrum: Acquire a spectrum of the deuterated solvent from the same bottle to check for contamination.
-
III. Mass Spectrometry Troubleshooting
Frequently Asked Questions (FAQs)
Q1: I don't see the [M+H]⁺ peak at m/z 224.06. Instead, I see a prominent peak at m/z 246.04. What is this?
A1: This is very likely a sodium adduct, [M+Na]⁺. In electrospray ionization (ESI), it is common for molecules to associate with alkali metal ions present in the sample, solvent, or from glassware.[8] You may also see a potassium adduct, [M+K]⁺, at m/z 262.01. The presence of adducts is not necessarily a problem and can be used to confirm the molecular weight.
Q2: My mass spectrum shows a peak at m/z 196.03. What fragmentation does this correspond to?
A2: This peak likely corresponds to the loss of ethylene (C₂H₄, mass ≈ 28.03 Da) from the protonated molecular ion. This is a common fragmentation pathway for ethoxy-substituted aromatic compounds.
Q3: I am seeing a lot of background noise and my signal intensity is low. How can I improve this?
A3: Low signal intensity and high background in ESI-MS can be due to several factors:
-
Ion Suppression: The presence of salts, detergents, or other non-volatile components in your sample can compete with your analyte for ionization, leading to a suppressed signal.[9]
-
Suboptimal Source Parameters: The electrospray voltage, nebulizer gas pressure, and drying gas temperature may not be optimized for your compound.[10]
-
Poor Analyte Stability: The compound may be degrading in the source.
Troubleshooting Guide: Mass Spectrometry Data
Scenario 1: The Molecular Ion is Absent or Very Weak
-
Issue: You primarily observe fragment ions and little to no molecular ion.
-
Scientific Rationale: While ESI is a "soft" ionization technique, some compounds are inherently fragile and can fragment in the source, especially at higher cone voltages. For trifluoromethyl-containing compounds, fragmentation can be a prominent process.[11]
-
Troubleshooting Workflow:
Sources
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- 2. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 3. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 4. THEORETICAL AND EXPERIMENTAL 1H AND 13C NMR SPECTRA OF 3-HYDROXYPYRIDINE, 3-METHOXYPYRIDINE, AND N-ETHYL-3-OXYPYRIDINIUM BETAINE* | CMST [cmst.eu]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. acdlabs.com [acdlabs.com]
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Technical Support Center: Optimizing the Crystallization of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol. The following information is based on established crystallization principles for pyridine derivatives and aims to provide both practical solutions and the scientific reasoning behind them.
I. Troubleshooting Guide: Common Crystallization Challenges
This section addresses specific issues that may arise during the crystallization of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol, offering potential causes and actionable solutions.
Issue 1: Complete Failure to Induce Crystallization
Symptoms: The solution remains clear and homogenous after cooling, solvent evaporation, or addition of an anti-solvent. No solid material forms.
Potential Causes & Solutions:
-
Insufficient Supersaturation: The concentration of the compound in the solution is below the threshold required for crystal nucleation.[1]
-
Solution: If using slow evaporation, allow more time for the solvent to evaporate, or increase the surface area of the solution. For cooling crystallization, try lowering the final temperature. With anti-solvent addition, incrementally add more anti-solvent.
-
-
High Solubility in the Chosen Solvent: The compound is too soluble in the selected solvent, preventing it from precipitating out even at lower temperatures.[1]
-
Solution: A systematic solvent screening is crucial. The ideal solvent should dissolve the compound at an elevated temperature but exhibit low solubility at room temperature or below.[2][3] Consider using a binary solvent system, consisting of a "good" solvent where the compound is soluble and a "poor" or "anti-solvent" where it is insoluble.[2]
-
-
Inhibition of Nucleation: The initial formation of crystal nuclei is kinetically hindered.[1]
-
Solution: Induce nucleation by scratching the inner surface of the crystallization vessel with a glass rod at the air-liquid interface.[4] Alternatively, introduce a seed crystal of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol if available. Even a microscopic amount of crystalline material can act as a template for further crystal growth.
-
Issue 2: Formation of Oil Instead of Crystals ("Oiling Out")
Symptoms: A separate, dense liquid phase (an oil) forms instead of solid crystals upon cooling or addition of an anti-solvent.
Potential Causes & Solutions:
-
High Solute Concentration: The solution is overly concentrated, causing the compound to separate from the solution above its melting point.
-
Solution: Dilute the solution with more of the "good" solvent before attempting crystallization again.
-
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[1]
-
Presence of Impurities: Impurities can interfere with the crystal lattice formation, promoting the formation of an oil.[7][8][9]
-
Solution: Purify the starting material before crystallization. Techniques such as column chromatography can be effective in removing impurities that may inhibit crystallization.[1]
-
Issue 3: Formation of Small, Poor-Quality Crystals
Symptoms: The resulting solid is a fine powder or consists of very small, poorly defined crystals.
Potential Causes & Solutions:
-
High Rate of Nucleation: Too many crystal nuclei form simultaneously, leading to rapid depletion of the solute and hindering the growth of larger crystals.[1]
-
Solution: Reduce the rate of supersaturation. This can be achieved by slowing down the cooling rate, reducing the rate of anti-solvent addition, or using a solvent in which the compound is slightly more soluble.
-
-
Agitation or Vibration: Physical disturbances can trigger excessive nucleation.[1]
-
Solution: Ensure the crystallization setup is in a location free from vibrations and is left undisturbed during the crystal growth period.
-
Issue 4: Low Yield of Crystalline Product
Symptoms: The amount of isolated crystalline material is significantly lower than expected.
Potential Causes & Solutions:
-
Excessive Solvent Volume: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor after crystallization.[4]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. After filtration, you can test the mother liquor for remaining product by evaporating a small sample to see if more solid forms.
-
-
Crystals Lost During Isolation: Mechanical losses can occur during the filtration and washing steps.
-
Solution: Ensure the filtration setup is secure. Wash the crystals with a minimal amount of cold solvent to avoid redissolving the product.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the crystallization of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol.
Q1: How do I select an appropriate solvent for crystallization?
A1: The ideal solvent is one in which 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol has high solubility at elevated temperatures and low solubility at room temperature or below.[2][3] A good starting point is to test a range of solvents with varying polarities. Given the structure of the target molecule, which contains both a pyridine ring and an ethoxy group, solvents like ethanol, ethyl acetate, acetone, and mixtures such as acetone/hexane or ethanol/water could be effective.[2]
Q2: What is the importance of supersaturation in crystallization?
A2: Supersaturation is the primary driving force for both the formation of new crystals (nucleation) and the growth of existing ones.[1] It is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. Controlling the level of supersaturation is critical for obtaining crystals of the desired size and quality.[10]
Q3: Can impurities from the synthesis of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol affect crystallization?
A3: Yes, impurities can have a significant impact on the crystallization process.[7][8][9] They can inhibit nucleation, lead to the formation of oils, or be incorporated into the crystal lattice, reducing the purity of the final product.[8][9] It is highly recommended to purify the crude product before attempting crystallization.
Q4: What is polymorphism and could it be a factor for this compound?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[11] Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. While it is difficult to predict without experimental data, organic molecules, especially those with functional groups capable of hydrogen bonding, can exhibit polymorphism.[12][13] If you observe different crystal habits or properties under slightly different crystallization conditions, you may be isolating different polymorphic forms.
Q5: What are some common techniques for growing single crystals suitable for X-ray diffraction?
A5: For obtaining high-quality single crystals, slow and controlled crystallization methods are preferred. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial, cover it with a cap having a few pinholes, and allow the solvent to evaporate slowly over several days.[14]
-
Vapor Diffusion: Dissolve the compound in a "good" solvent in a small open vial. Place this vial inside a larger sealed container with a "poor" or "anti-solvent" that is more volatile. The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.[2][14]
-
Solvent Layering: Carefully layer a less dense "poor" solvent on top of a solution of the compound in a denser "good" solvent. Crystallization will occur at the interface of the two solvents.[15]
III. Experimental Protocols & Data Presentation
Protocol 1: General Cooling Crystallization
-
Dissolution: In a suitable flask, add the crude 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol and a minimal amount of a chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add the solvent dropwise if necessary to achieve full dissolution at the elevated temperature.[14]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Table 1: Example Solvent Screening Data
| Solvent | Solubility (Room Temp) | Solubility (Boiling) | Crystal Formation on Cooling |
| Water | Insoluble | Sparingly Soluble | Small Needles |
| Ethanol | Sparingly Soluble | Soluble | Prismatic Crystals |
| Ethyl Acetate | Soluble | Very Soluble | Oiled Out |
| Hexane | Insoluble | Insoluble | No Dissolution |
| Acetone/Hexane (1:1) | Sparingly Soluble | Soluble | Well-defined Plates |
Note: This table provides hypothetical data for illustrative purposes. Actual results will vary.
IV. Visualizing Crystallization Workflows
Diagram 1: Decision Tree for Troubleshooting Crystallization
Caption: Troubleshooting workflow for common crystallization issues.
Diagram 2: Vapor Diffusion Crystallization Setup
Caption: Schematic of a vapor diffusion crystallization setup.
V. References
-
BenchChem. (n.d.). Introduction to Crystallization of Pyridine N-Oxide Compounds. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Retrieved from
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives. Retrieved from
-
Unknown. (n.d.). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. Retrieved from
-
National Energy Technology Laboratory. (n.d.). Optimizing Batch Crystallization with Model-based Design of Experiments. Retrieved from
-
UMPSA-IR. (n.d.). Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. Retrieved from
-
DOI. (2025, January 15). Optimization of batch cooling crystallization systems considering crystal growth, nucleation and dissolution. Part I: Simulation. Retrieved from
-
ResearchGate. (n.d.). Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. Retrieved from
-
Unknown. (n.d.). Guide for crystallization. Retrieved from
-
Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from
-
Unknown. (2025, April 15). Impact of impurities on crystal growth. Retrieved from
-
Klosin, J. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography » University of Florida. Retrieved from
-
Unknown. (2018, April 24). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC - NIH. Retrieved from
-
Unknown. (n.d.). Impact of impurities on crystallization and product quality: a case study with paracetamol. Retrieved from
-
Unknown. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from
-
Unknown. (2018, January 25). Survey and analysis of crystal polymorphism in organic structures. PMC - NIH. Retrieved from
-
Unknown. (2012, June 6). Polymorphism. Ruhr-Universität Bochum. Retrieved from
-
ResearchGate. (n.d.). Molecular structures of the investigated polymorphic compounds.... Retrieved from
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Validation & Comparative
validation of the chemical structure of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL
Executive Summary
For pharmaceutical researchers and drug development scientists, fluorinated pyridine derivatives represent a highly privileged class of scaffolds, frequently utilized for their favorable metabolic stability and specific inductive properties. 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol (Molecular Formula: C8H8F3NO2, Monoisotopic Mass: 207.0507 Da)[1] is a densely functionalized heterocycle featuring a basic pyridine core, an electron-withdrawing -CF3 group, an ether linkage, and a free hydroxyl group.
In early-stage drug discovery, proving a compound's molecular weight is insufficient; confirming the precise regiochemistry (the exact positional arrangement of the substituents at C2, C3, and C5) is critical. Positional isomers can exhibit drastically different target affinities and toxicological profiles. This guide objectively compares three orthogonal analytical alternatives for validating the 3D structure and purity of this complex small molecule, providing self-validating experimental workflows grounded in physicochemical causality.
Strategic Comparison of Analytical Modalities
Relying on a single diagnostic method introduces blind spots. For instance, mass spectrometry excels at confirming molecular weight but routinely fails to distinguish between positional isomers of substituted pyridines[2]. Conversely, Nuclear Magnetic Resonance (NMR) elucidates connectivity but can struggle with trace impurities. An authoritative structural validation requires overlapping modalities.
Table 1: Comparative Evaluation of Structural Validation Alternatives
| Analytical Modality | Regiochemical Resolution | Causality & Mechanism of Action | Limitation |
| Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) | High . Differentiates C2, C3, and C5 substituents. | ¹⁹F has a 100% natural abundance and vast shift dispersion (-300 to +400 ppm)[3]. C-F scalar coupling uniquely maps the pyridine ring structure. | Requires relatively high sample concentration (~5-15 mg) and is blind to solid-state morphology. |
| HR-LC-MS/MS (Exact Mass & Frag) | Low to Moderate . Validates molecular formula. | Electrospray Ionization (ESI+) capitalizes on the basic pyridine nitrogen for rapid protonation. Collision-Induced Dissociation (CID) breaks specific bonds (e.g., ether cleavage). | Cannot easily differentiate 2-ethoxy-5-CF3 from 5-ethoxy-2-CF3 isomers via exact mass alone[2]. |
| X-Ray Crystallography | Absolute . Confirms exact 3D spatial coordinates. | X-ray diffraction off the crystalline lattice provides direct visualization of atomic positions and captures solid-state intermolecular interactions[2]. | Requires the generation of a high-quality single crystal, which can be an unpredictable, time-intensive process. |
Experimental Workflows: Self-Validating Systems
As an Application Scientist, method design must be driven by causality rather than arbitrary protocols. Below are the specific methodologies required to cross-validate the structure of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol.
Workflow A: Multi-Nuclear NMR Spectroscopy (Focus on ¹⁹F & 2D Mapping)
Because fluorinated pyridines possess highly position-dependent electronic properties dictated by inductive and resonance effects[4], ¹⁹F and ¹³C NMR are uniquely capable of validating the C5 location of the trifluoromethyl group.
-
Sample Solubilization: Dissolve ~15 mg of the compound in 0.6 mL of DMSO-d6.
-
Causality: DMSO-d6 is chosen over protic solvents like CD3OD because it slows the chemical exchange of the C3 hydroxyl (-OH) proton. This allows the -OH signal to remain visible on the spectrum, providing an anchor to map hydrogen-bonding interactions.
-
-
¹⁹F NMR Acquisition (with Inverse Gated Decoupling): Execute a ¹⁹F acquisition sequence.
-
Causality: The -CF3 group typically resonates between -55 and -90 ppm[5]. Employing an inverse-gated decoupling sequence restricts the decoupler only to the data acquisition phase. This actively minimizes Nuclear Overhauser Effect (NOE) signal enhancement, ensuring the peak integration strictly correlates to the three equivalent fluorine atoms[5].
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Causality: HMBC visualizes correlations across 2 to 3 bonds. Observing a cross-peak between the -CH2- protons of the ethoxy group and the C2 carbon of the pyridine ring definitively locks the ether linkage to the C2 position, excluding C4 or C6 isomer impurities.
-
Workflow B: High-Resolution LC-MS/MS
-
Chromatographic Separation: Inject the sample onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column using a gradient of Water/Acetonitrile with 0.1% Formic Acid.
-
Ionization (ESI+):
-
Causality: The intrinsic basicity of the basic pyridine nitrogen drives efficient protonation in the acidic mobile phase, generating an intense [M+H]⁺ parent ion.
-
-
MS2 Fragmentation Tree: Isolate the exact mass ([M+H]⁺ ≈ 208.0585)[1] in the collision cell.
-
Causality: The applied collision energy will induce characteristic neutral losses. Look for a loss of 28 Da (ethylene), corresponding to the homolytic cleavage of the ethoxy group, leaving the corresponding stable pyridinol radical core.
-
Workflow C: X-Ray Crystallographic Absolute Validation
-
Vapor Diffusion Crystallization: Solubilize the compound in a minimum volume of dichloromethane (DCM) inside a small inner vial, placed within a larger sealed vial containing hexanes.
-
Causality: As the highly non-polar hexane vapor slowly diffuses into the DCM, the solvation capacity gradually decreases. This supersaturation gradient forces the compound to nucleate slowly into highly ordered, self-validating single crystals rather than crashing out as an amorphous solid.
-
Data Interpretation & Quantitative Benchmarks
To assist researchers in benchmarking their own synthetic output against expected profiles, the following table summarizes the key analytical markers that confirm the identity of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol.
Table 2: Quantitative Structural Benchmarks
| Analytical Marker | Expected Data Yield | Structural Implication (Proof of Concept) |
| Exact Mass (ESI+) | m/z 208.0585 [M+H]⁺ | Matches the monoisotopic mass (207.0507 Da) + 1 proton[1]. |
| ¹⁹F NMR Shift | Singlet between -60 to -65 ppm | Validates the presence of the -CF3 group on the aromatic ring[5]. |
| ¹³C NMR Splitting | C5 signal split into a quartet (²J_CF ~33 Hz) | Proves the -CF3 group is directly covalently bound to the C5 carbon. |
| ¹H NMR (Aromatic) | Two doublets (meta-coupling, J ~ 2.0 Hz) | Proves the remaining protons are positioned at C4 and C6 (meta to each other). |
Orthogonal Workflow Visualization
To ensure absolute structural fidelity, analytical data cannot be evaluated in isolation. The logical progression—from ionization characteristics to spin-spin coupling constraints—culminates in a unified 3D map of the molecule.
Orthogonal analytical workflow for validating fluorinated pyridine small molecules.
Conclusion
Validating highly substituted fluorinated pyridines like 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol demands a convergence of modalities. While HR-LC-MS/MS verifies the compound's basic atomic ledger, Multi-Nuclear NMR (specifically ¹⁹F to ¹³C scalar couplings) maps the specific molecular architecture. Utilizing self-validating mechanisms—like inverse-gated decoupling to prevent NOE artifacts and rational solvent selection to expose exchangeable protons—ensures that the final compound entering preclinical screening is structurally unequivocal.
References
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A Researcher's Guide to Benchmarking Novel Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitors: A Comparative Analysis of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL against Clinically Established Agents
Introduction: The Therapeutic Promise of HIF Stabilization
The cellular response to hypoxia, or low oxygen availability, is a fundamental physiological process orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][2] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously targeted for proteasomal degradation. This process is initiated by a class of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as HIF prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-α.[3][4] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and thereby mark HIF-α for destruction.[4][5]
In hypoxic conditions, the lack of molecular oxygen as a substrate inhibits PHD activity.[4][6] This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with its constitutive partner HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[5][7] This transcriptional activation results in the upregulation of a suite of genes crucial for adapting to low oxygen, including those involved in erythropoiesis (e.g., erythropoietin, EPO), iron metabolism, angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism.[2][8]
The discovery of small molecule inhibitors of HIF-PHDs has heralded a new therapeutic era, particularly for the management of anemia associated with chronic kidney disease (CKD).[2] By pharmacologically inhibiting PHDs, these agents mimic a hypoxic state, leading to the stabilization of HIF-α and a subsequent increase in endogenous EPO production and improved iron utilization.[2][4] This guide provides a framework for benchmarking novel, putative HIF-PH inhibitors, using the example of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL , against established, clinically advanced inhibitors: Roxadustat, Daprodustat, and Vadadustat.
The HIF Signaling Pathway Under Normoxic and Hypoxic Conditions
The regulation of HIF-α stability is the central node in the oxygen-sensing pathway. The diagram below illustrates this critical cellular mechanism.
Caption: The HIF-α oxygen-sensing and signaling pathway.
Comparative Analysis of HIF-PHD Inhibitors
The primary goal in developing novel HIF-PHD inhibitors is often to achieve potent, and potentially isoform-selective, inhibition to elicit a desired physiological response while minimizing off-target effects. Our compound of interest, 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL , belongs to the substituted pyridine class, which has been previously identified as a promising scaffold for HIF-PHD inhibition.[9] A critical first step in its evaluation is to benchmark its in vitro potency against the three main PHD isoforms (PHD1, PHD2, and PHD3) relative to established inhibitors.
Data Presentation: In Vitro Potency (IC₅₀) Against PHD Isoforms
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for Roxadustat, Daprodustat, and Vadadustat. The objective for a novel compound like 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL would be to generate analogous data through the enzymatic assays detailed in the subsequent section.
| Compound | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Data Source(s) |
| Roxadustat (FG-4592) | Data not specified | ~27 | Data not specified | [3][5] |
| Daprodustat (GSK1278863) | 3.5 | 22.2 - 67 | 5.5 | [3][5][10] |
| Vadadustat (AKB-6548) | 15.36 | 11.83 - 29 | 7.63 | [3][5][11] |
| 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL | To be determined | To be determined | To be determined |
Note: IC₅₀ values can vary between different assay formats (e.g., antibody-based vs. mass spectrometry). The values presented are a synthesis of publicly available data to show representative potencies. Daprodustat shows high potency for PHD1 and PHD3, while Vadadustat demonstrates relatively balanced, potent inhibition across all three isoforms.[10][11]
Experimental Protocols for Inhibitor Characterization
To objectively benchmark a novel compound, a series of standardized in vitro and cell-based assays must be employed. The following protocols provide a robust framework for this evaluation.
Experimental Workflow Overview
The logical flow of experiments moves from direct enzymatic inhibition to cellular target engagement and finally to downstream functional outcomes.
Caption: Stepwise workflow for characterizing a novel PHD inhibitor.
Protocol 1: In Vitro PHD Enzymatic Inhibition Assay (IC₅₀ Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PHD isoforms. An antibody-based proximity assay format, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen, is a common high-throughput method.[5][11]
-
Principle: A recombinant human PHD enzyme hydroxylates a biotinylated peptide substrate derived from the HIF-1α oxygen-dependent degradation domain (ODD). The hydroxylation event is detected by an antibody specific to the hydroxyproline residue, which is conjugated to a fluorophore (e.g., Europium). When an acceptor fluorophore (e.g., linked to streptavidin that binds the biotin tag) is brought into proximity, a FRET signal is generated. An inhibitor will prevent hydroxylation, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes.
-
Biotinylated HIF-1α peptide substrate (e.g., residues 556-574).
-
Cofactors: Ferrous sulfate (Fe(II)), 2-oxoglutarate (2-OG), L-ascorbic acid.
-
Assay Buffer (e.g., HEPES-based buffer, pH 7.5).
-
Test Compound (2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL) and reference inhibitors (Roxadustat, etc.) in DMSO.
-
Detection Reagents: Europium-labeled anti-hydroxy-HIF-1α antibody, Streptavidin-conjugated acceptor fluorophore.
-
384-well low-volume assay plates.
-
-
Step-by-Step Methodology:
-
Prepare a serial dilution of the test and reference compounds in DMSO. Further dilute into assay buffer to the desired final concentrations.
-
In a 384-well plate, add the PHD enzyme (PHD1, PHD2, or PHD3) to each well.
-
Add the serially diluted compounds to the wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding a substrate/cofactor mix containing the biotin-HIF-1α peptide, 2-OG, ascorbate, and Fe(II).
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and proceed with detection by adding the Europium-labeled antibody and streptavidin-acceptor mix.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a compatible microplate reader capable of measuring time-resolved fluorescence.
-
Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data using a non-linear regression model (log[inhibitor] vs. response) to determine the IC₅₀ value.
-
Protocol 2: Cellular HIF-1α Stabilization Assay (Western Blot)
This cell-based assay validates that the compound can penetrate the cell membrane and inhibit endogenous PHD activity, leading to the accumulation of its target, HIF-1α.
-
Principle: Cells are treated with the inhibitor, which blocks PHD-mediated degradation of HIF-1α. Cellular lysates are then collected, and the amount of stabilized HIF-1α protein is quantified by Western blot analysis. Due to the rapid degradation of HIF-1α under normoxic conditions (half-life < 5 minutes), careful and rapid sample preparation is critical.[12][13]
-
Materials:
-
Human cell line (e.g., Hep3B hepatoma cells, U2OS osteosarcoma cells, or HeLa cells).[14][15]
-
Cell culture medium and supplements.
-
Test Compound and reference inhibitors.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-HIF-1α, Mouse anti-β-Actin (as a loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Step-by-Step Methodology:
-
Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of the test compound or a positive control (e.g., Roxadustat or CoCl₂) for a specified time (e.g., 4-6 hours) under standard normoxic (21% O₂) cell culture conditions.[15]
-
To harvest, place plates on ice, aspirate the media, and wash the cells quickly with ice-cold PBS.
-
Immediately add ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex briefly and incubate on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using the BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil for 5 minutes.
-
Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-β-Actin antibody to confirm equal protein loading.
-
Protocol 3: Measurement of Endogenous Erythropoietin (EPO) Production
This functional assay measures a key biological consequence of HIF stabilization. The human hepatoma cell line Hep3B is known to produce and secrete EPO in response to hypoxia or PHD inhibition.[14]
-
Principle: Hep3B cells are treated with the inhibitor, leading to HIF stabilization and transcriptional upregulation of the EPO gene. The secreted EPO protein accumulates in the cell culture supernatant and can be quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
Hep3B cells.
-
Cell culture medium and supplements.
-
Test Compound and reference inhibitors.
-
Human EPO ELISA Kit.
-
96-well plates for cell culture.
-
Microplate reader for absorbance measurement.
-
-
Step-by-Step Methodology:
-
Seed Hep3B cells in 96-well plates at an appropriate density.
-
Once the cells are ~80% confluent, replace the medium with fresh medium containing serially diluted concentrations of the test compound or a positive control.
-
Incubate the cells for 24-48 hours to allow for EPO synthesis and secretion.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Perform the Human EPO ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a biotin-conjugated detection antibody.
-
Washing, then adding a streptavidin-HRP conjugate.
-
Washing again, then adding a colorimetric substrate (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Calculate the concentration of EPO in each sample by interpolating from the standard curve.
-
Plot the EPO concentration as a function of the inhibitor concentration to determine the dose-response relationship.
-
Conclusion and Future Directions
This guide outlines a systematic approach for the initial characterization and benchmarking of a novel putative HIF-prolyl hydroxylase inhibitor, 2-Ethoxy-5-(trifluoromethyl)pyridin-3-OL. By employing standardized enzymatic and cell-based assays, researchers can generate robust, comparative data on the compound's potency and cellular activity relative to established drugs like Roxadustat, Daprodustat, and Vadadustat. Positive results from this initial screening cascade—demonstrating potent enzymatic inhibition, effective cellular HIF-α stabilization, and stimulation of downstream gene products like EPO—would provide a strong rationale for advancing the compound into more complex preclinical models to evaluate its full therapeutic potential and safety profile.
References
-
Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. Akebia Therapeutics. Available at: [Link]
-
In vivo and in vitro regulation of erythropoietin mRNA: measurement by competitive polymerase chain reaction. PubMed. Available at: [Link]
-
Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. Available at: [Link]
- Methods for in vitro determination of erythropoietin bioactivity. Google Patents.
-
Physiology and Pharmacology of Erythropoietin. PMC - NIH. Available at: [Link]
-
Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. PubMed. Available at: [Link]
-
Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents. PMC - NIH. Available at: [Link]
-
HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. MDPI. Available at: [Link]
-
Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous?. MDPI. Available at: [Link]
-
Biological Activity of Recombinant Human Erythropoietin (EPO) In Vivo and In Vitro. Journal of Animal Reproduction and Biotechnology. Available at: [Link]
-
Direct and continuous assay for prolyl 4-hydroxylase. PMC - NIH. Available at: [Link]
-
Effects of HIF-PHD inhibitors in kidney development. ResearchGate. Available at: [Link]
-
Supplementary Information for Molecular and Cellular Mechanisms of HIF Prolyl Hydroxylase inhibitors in Clinical Trials. Rsc.org. Available at: [Link]
-
Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science (RSC Publishing). Available at: [Link]
-
Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. PMC - NIH. Available at: [Link]
-
Discovery and Preclinical Characterization of GSK1278863 (daprodustat), A Small Molecule Hypoxia Inducible Factor (HIF)-Prolyl Hydroxylase Inhibitor for Anemia. ResearchGate. Available at: [Link]
-
Efficacy of Different Doses of Daprodustat for Anemic Non-dialysis Patients with Chronic Kidney Disease: A Systematic Review and Network Meta-Analysis. PMC - NIH. Available at: [Link]
-
Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species. PLOS One. Available at: [Link]
-
Daprodustat (GSK-1278863): a small molecule hypoxia inducible factor-prolyl hydroxylase inhibitor for anemia. ResearchGate. Available at: [Link]
- Substituted pyrimidines as inhibitors of hif prolyl hydroxylase. Google Patents.
-
United States Patent. Googleapis.com. Available at: [Link]
-
Stabilization of HIF-α through cellular inhibition of HIF prolyl hydroxylation by PHD inhibitors. ResearchGate. Available at: [Link]
-
A small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase improves obesity, nephropathy and cardiomyopathy in obese ZSF1 rats. PubMed. Available at: [Link]
-
HIF prolyl-hydroxylase inhibitor. Wikipedia. Available at: [Link]
- Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine. Google Patents.
-
Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. PMC. Available at: [Link]
-
Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. PubMed. Available at: [Link]
-
HIF Inhibitors. Otava Chemicals. Available at: [Link]
- Preparation of 2-chloro-5-trifluoromethylpyridine. Google Patents.
-
Process for producing 2-(4'-hydroxyphenoxy)-3-chloro-5-trifluoromethylpyridine. Patent 0385720. Available at: [Link]
-
Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. PubMed. Available at: [Link]
- Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. Google Patents.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review [mdpi.com]
- 4. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficacy of Different Doses of Daprodustat for Anemic Non-dialysis Patients with Chronic Kidney Disease: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. ir.akebia.com [ir.akebia.com]
- 12. Cellular Response to Hypoxia: Novus Biologicals [novusbio.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. In vivo and in vitro regulation of erythropoietin mRNA: measurement by competitive polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Comparison and Synthesis Guide: 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol vs. Precursors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide an authoritative comparison of the spectroscopic signatures of 2-ethoxy-5-(trifluoromethyl)pyridin-3-ol against its primary synthetic precursor, 2-chloro-5-(trifluoromethyl)pyridin-3-ol, coupled with a self-validating synthetic methodology.
Executive Summary
Fluorinated N-heterocycles, particularly trifluoromethylpyridines, are ubiquitous pharmacophores in modern drug discovery due to their enhanced metabolic stability and lipophilicity. The structural modification of these scaffolds—such as the conversion of a 2-chloro substituent to a 2-ethoxy ether—drastically alters the compound's electronic profile. As a Senior Application Scientist, I have structured this guide to move beyond empirical data logging; herein, we explore the fundamental causalities behind the chemical shifts and present a self-validating, step-by-step synthetic framework.
Mechanistic Causality: The S_NAr Paradigm
The transformation of 2-chloro-5-(trifluoromethyl)pyridin-3-ol to its ethoxy analog proceeds via Nucleophilic Aromatic Substitution (S_NAr).
Why choose the 2-chloro precursor? While 2-fluoro-pyridines offer a highly stabilized Meisenheimer transition state due to superior electronegativity, 2-chloro-5-(trifluoromethyl)pyridin-3-ol[1] is historically prioritized in industrial workflows. It offers a crucial balance between commercial availability, shelf stability, and adequate electrophilicity. The chlorine atom at the C-2 position is uniquely activated for S_NAr by two factors:
-
The inductive electron-withdrawing effect (-I) of the adjacent pyridine nitrogen.
-
The strong electron-withdrawing nature of the para-positioned -CF₃ group, which heavily depletes the electron density of the aromatic ring[2].
S_NAr synthesis and integrated spectroscopic validation workflow.
Experimental Protocol: A Self-Validating System
Trust in a synthetic workflow relies on built-in validation checkpoints. The following protocol utilizes standard analytical gating to ensure absolute conversion.
Reagents & Equipment:
-
Precursor: 2-Chloro-5-(trifluoromethyl)pyridin-3-ol (1.0 eq)
-
Nucleophile: Sodium ethoxide (NaOEt) (2.5 eq, 21 wt% in EtOH)
-
Solvent: Anhydrous Ethanol (EtOH)
-
Atmosphere: N₂ to prevent atmospheric moisture quenching the nucleophile.
Step-by-Step Methodology:
-
Initiation: Dissolve the precursor in anhydrous EtOH at 0 °C under N₂. Slowly add NaOEt dropwise.
-
Causality Note: We use 2.5 eq of NaOEt because the first equivalent deprotonates the acidic hydroxyl group (forming a phenoxide-like intermediate), leaving the remaining equivalents to act as the nucleophile for the S_NAr displacement.
-
-
Thermal Activation: Heat the reaction mixture to reflux (78 °C) for 4 hours.
-
Validation Gate 1 (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The anionic reaction intermediate will exhibit an Rf distinct from the starting material. Quench a micro-aliquot in dilute HCl before spotting to observe the protonated product.
-
-
Quench & Workup: Cool to room temperature and quench with a saturated aqueous NH₄Cl solution.
-
Causality Note: NH₄Cl is a mild proton source (pH ~5.5). It safely neutralizes excess ethoxide and reprotonates the C-3 oxygen without driving the newly formed pyridine derivative into the aqueous layer as a highly soluble hydrochloride salt.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Gate 2 (Crude MS): Submit a crude sample for Electrospray Ionization Mass Spectrometry (ESI-). The reaction is only deemed successful upon the total disappearance of the m/z 196/198 doublet (indicating residual chloro precursor).
Spectroscopic Data Presentation & Comparison
The structural confirmation of 2-Ethoxy-5-(trifluoromethyl)pyridin-3-ol relies on interpreting the electronic shifts caused by replacing a halogen with an alkoxy group. When chlorine is substituted by an ethoxy group, the mesomeric electron-donating effect (+R) of the ether oxygen overpowers its inductive electron-withdrawing effect (-I). This repopulates the electron density of the pyridine ring, dictating the downstream spectroscopic behavior.
Table 1: Nuclear Magnetic Resonance (NMR) Shifts Comparison
Note: Representative values recorded in CDCl₃ at 298 K.
| Analytical Parameter | 2-Chloro Precursor | 2-Ethoxy Product | Mechanistic Causality / Diagnostic Value |
| ¹H NMR (Pyridine core) | ~7.60 (d), ~8.15 (d) ppm | ~7.35 (d), ~7.90 (d) ppm | The +R effect of the ethoxy group increases aromatic electron density, shielding the adjacent protons and shifting them upfield. |
| ¹H NMR (Aliphatic) | None | 4.45 (q, 2H), 1.40 (t, 3H) | Direct evidence of successful etherification. The distinct quartet/triplet splitting confirms the -OCH₂CH₃ moiety. |
| ¹³C NMR (C-2 Position) | ~142.5 ppm | ~158.0 ppm | A significant downfield shift at C-2 occurs because the carbon is now directly bonded to the highly electronegative oxygen atom. |
| ¹⁹F NMR (-CF₃) | ~ -62.5 ppm (s) | ~ -61.8 ppm (s) | Fluorine nuclei are exceptionally sensitive to global electronic changes across the heterocycle[3]. The shift serves as an uncrowded diagnostic probe for substitution. |
Table 2: Mass Spectrometry (MS) & Infrared (IR) Trait Analysis
| Analytical Method | 2-Chloro Precursor | 2-Ethoxy Product | Validation Purpose |
| MS (ESI, Negative Mode) | m/z 196 / 198 [M-H]⁻ (Exhibits classic 3:1 ³⁵Cl/³⁷Cl isotopic doublet) | m/z 206 [M-H]⁻ (Single discrete peak) | The loss of the isotopic doublet is the definitive, self-validating proof that the halogen has been displaced. |
| FT-IR Spectroscopy | O-H stretch (~3350 cm⁻¹) C-F stretch (1100-1300 cm⁻¹) | O-H stretch (~3350 cm⁻¹) C-F stretch (1100-1300 cm⁻¹) C-O-C stretch (~1250 cm⁻¹) | The emergence of a strong asymmetric C-O-C stretching band visually corroborates the new ether linkage. |
Advanced Insight: ¹⁹F NMR as a Structural Probe
In drug development workflows, ¹⁹F NMR is frequently utilized as a rapid background-free probe. Because natural biological and organic systems lack fluorine, the -CF₃ group acts as an isolated reporter[3]. In our self-validating system, the slight but distinct paramagnetic shielding alteration (from ~ -62.5 ppm to -61.8 ppm) definitively tracks the transition from the chloro-intermediate to the target ether without requiring the complex decoupling techniques necessary in crowded ¹H NMR spectra.
References
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
- Paramagnetic 19F NMR and Electrospray Ionization Mass Spectrometric Studies of Substituted Pyridine Complexes of Chromium(III). National Institutes of Health (PMC).
- 2-chloro-5-(trifluoromethyl)pyridin-3-ol 95% | CAS: 1196153-98-6. Advanced ChemBlocks.
Sources
- 1. 2-chloro-5-(trifluoromethyl)pyridin-3-ol 95% | CAS: 1196153-98-6 | AChemBlock [achemblock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Paramagnetic 19F NMR and Electrospray Ionization Mass Spectrometric Studies of Substituted Pyridine Complexes of Chromium(III): Models for Potential Use of 19F NMR to Probe Cr(III)-Nucleotide Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Comparative Study of Ethoxy vs. Methoxy Analogs of Trifluoromethylpyridine
An In-Depth Comparative Guide for Medicinal Chemists
In the intricate process of drug design, the bioisosteric replacement of functional groups is a fundamental strategy for fine-tuning the pharmacological profile of a lead compound. The substitution of a methoxy group with its slightly larger ethoxy counterpart represents a common, yet critical, decision point in lead optimization. This guide provides a detailed comparative analysis of ethoxy and methoxy analogs of the trifluoromethylpyridine scaffold, a privileged structure in modern medicinal chemistry. The trifluoromethyl group offers potent electron-withdrawing properties and metabolic stability, while the pyridine ring provides a key site for hydrogen bonding and influences solubility.[1][2][3] Understanding how the subtle shift from a methyl to an ethyl ether impacts a molecule's properties is crucial for navigating the complex landscape of drug development.
This analysis will dissect the causality behind experimental observations, providing not just data, but actionable insights for researchers, scientists, and drug development professionals.
The Physicochemical Profile: Lipophilicity, Solubility, and Permeability
The transition from a methoxy to an ethoxy group, while seemingly minor, instigates a significant shift in a molecule's physicochemical properties, primarily governed by an increase in lipophilicity. The addition of a single methylene unit in the ethoxy group consistently increases the octanol-water partition coefficient (LogP), a key measure of a compound's lipophilicity.[4]
This enhancement in lipophilicity often leads to a trade-off: increased membrane permeability at the expense of reduced aqueous solubility.[4] This balance is critical, as a drug must be soluble enough for formulation and distribution in the bloodstream, yet lipophilic enough to cross cellular membranes to reach its target.
Table 1: Comparative Physicochemical Properties of Alkoxy-Trifluoromethylpyridine Analogs
| Property | Methoxy Analog | Ethoxy Analog | Rationale for Difference |
| LogP (Lipophilicity) | Moderately lipophilic | Higher than methoxy analog | The additional -CH₂- group in the ethoxy substituent increases its nonpolar character.[4] |
| Aqueous Solubility | Generally higher | Generally lower | Increased lipophilicity of the ethoxy group leads to less favorable interactions with water. |
| Membrane Permeability | Moderate | Potentially higher | Enhanced lipophilicity can facilitate passive diffusion across lipid bilayers.[4] |
| Polar Surface Area (PSA) | Slightly higher | Slightly lower | The larger alkyl group can marginally shield the polar ether oxygen. |
Metabolic Stability: The Battle Against O-Dealkylation
A primary metabolic liability for alkoxy-containing compounds is oxidative O-dealkylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver. This process can lead to rapid clearance and reduced bioavailability. The choice between a methoxy and an ethoxy group can significantly influence a compound's susceptibility to this metabolic pathway.
Generally, methoxy groups are more prone to O-dealkylation than ethoxy groups. The C-H bonds on the methoxy's methyl group are often more accessible to CYP enzymes. The slightly increased steric bulk of the ethoxy group can hinder the optimal positioning of the molecule within the enzyme's active site, thereby slowing the rate of metabolism. Studies on prodrugs have shown that stability often increases with the length of the alkyl linker (ethyl > methyl).[5][6]
Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol provides a robust method for directly comparing the metabolic stability of the two analogs. The rationale is to incubate the compounds with a concentrated source of metabolic enzymes (HLM) and measure their rate of disappearance over time.
Core Principle: A slower rate of disappearance indicates higher metabolic stability.
Materials:
-
Test Compounds (Methoxy and Ethoxy Analogs, 10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM, 20 mg/mL stock)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
Positive Control (e.g., Verapamil, a compound with known high clearance)
-
Acetonitrile with Internal Standard (e.g., Tolbutamide) for quenching
-
96-well incubation plates and analysis plates
-
LC-MS/MS System
Procedure:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of HLM in phosphate buffer (e.g., 1 mg/mL).
-
Compound Addition: Add the test compounds and positive control to the incubation plate to achieve a final concentration of 1 µM.
-
Pre-incubation: Add the HLM working solution to the wells. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature. This step ensures the reaction starts under optimal thermal conditions.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The NADPH system is essential as it provides the reducing equivalents required by CYP450 enzymes.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench plate containing ice-cold acetonitrile with an internal standard. The cold acetonitrile immediately stops the enzymatic reaction and precipitates the proteins. The internal standard is crucial for accurate quantification by LC-MS/MS.
-
Sample Processing: Centrifuge the quench plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of the parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). The ethoxy analog is predicted to have a longer t½ and lower Clint.
Caption: Experimental workflow for the in vitro HLM stability assay.
Structure-Activity Relationship (SAR) and Target Engagement
The electronic and steric properties of methoxy and ethoxy groups can distinctly influence how a molecule interacts with its biological target.
-
Electronic Effects: Both groups are electron-donating via resonance (+R) and electron-withdrawing via induction (-I), with the resonance effect typically dominating in aromatic systems.[7] The methoxy group is a slightly stronger electron-donating group through resonance and has a marginally stronger inductive pull compared to the ethoxy group.[7] These subtle electronic differences can alter the pKa of the pyridine nitrogen or modulate the strength of key hydrogen bonds with the target protein.
-
Steric Effects: The larger size of the ethoxy group can be a double-edged sword. It may provide more favorable van der Waals interactions within a large, hydrophobic binding pocket, thereby increasing potency. Conversely, it could introduce steric hindrance that prevents optimal binding, reducing activity. In one study of indolyl-pyridinyl-propenones, replacing a methoxy group with an ethoxy group led to a marked reduction in growth inhibitory activity, highlighting the importance of steric fit.[8]
Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)
To empirically determine the impact on target binding within a physiological context, a cellular target engagement assay is invaluable. The NanoBRET™ assay, for example, measures compound binding to a specific protein target in living cells.
Core Principle: The assay measures the ability of a test compound to displace a fluorescent tracer from a NanoLuc® luciferase-tagged target protein. A more potent compound will cause a greater loss of the BRET signal at lower concentrations.
Materials:
-
HEK293 cells transiently expressing the NanoLuc®-Target Protein fusion.
-
NanoBRET™ Tracer specific for the target protein.
-
Test Compounds (Methoxy and Ethoxy Analogs).
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate.
-
White, 96-well assay plates.
-
Luminometer capable of measuring dual-filtered luminescence.
Procedure:
-
Cell Preparation: Harvest and resuspend the transfected HEK293 cells in Opti-MEM™.
-
Compound Plating: Prepare serial dilutions of the ethoxy and methoxy analogs in a 96-well plate. This creates a dose-response curve to determine potency (IC50).
-
Assay Assembly: Add the fluorescent tracer to the cell suspension. Then, dispense the cell-tracer mix into the wells containing the test compounds.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the binding reaction to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. This substrate is cell-permeable and generates the luminescent signal from the NanoLuc® fusion protein.
-
Measurement: Immediately read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each analog.
Caption: Workflow for a NanoBRET™ cellular target engagement assay.
Synthetic Considerations
Both methoxy and ethoxy-substituted trifluoromethylpyridines are readily accessible through standard synthetic methodologies. A common approach is the Williamson ether synthesis, involving the reaction of a hydroxy-trifluoromethylpyridine intermediate with an appropriate alkylating agent (e.g., methyl iodide or ethyl iodide) under basic conditions. Alternatively, nucleophilic aromatic substitution (SNAr) on a suitably activated halo-trifluoromethylpyridine with sodium methoxide or sodium ethoxide is also a highly effective strategy. The choice of route is typically dictated by the overall synthetic scheme and the availability of starting materials.
Conclusion: A Strategic Choice Based on Empirical Data
The decision to use an ethoxy versus a methoxy analog is not a matter of simple substitution but a strategic choice that can profoundly shape the destiny of a drug candidate. The ethoxy group typically offers improved metabolic stability and increased lipophilicity, which can be advantageous for brain penetration or overcoming rapid clearance. However, these benefits may be offset by reduced solubility or a steric clash within the target's binding site. There is no universal rule; the optimal choice is context-dependent and must be validated by empirical data. The experimental frameworks provided in this guide offer a clear path to generating the critical data needed to make an informed, evidence-based decision in the pursuit of safer and more effective medicines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
